molecular formula C10H11BrO2 B15310950 2-(2-Bromophenyl)butanoic acid

2-(2-Bromophenyl)butanoic acid

Cat. No.: B15310950
M. Wt: 243.10 g/mol
InChI Key: HAJRFJVKAQNDLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromophenyl)butanoic acid is a useful research compound. Its molecular formula is C10H11BrO2 and its molecular weight is 243.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Bromophenyl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Bromophenyl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

2-(2-bromophenyl)butanoic acid

InChI

InChI=1S/C10H11BrO2/c1-2-7(10(12)13)8-5-3-4-6-9(8)11/h3-7H,2H2,1H3,(H,12,13)

InChI Key

HAJRFJVKAQNDLT-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1Br)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2-(2-Bromophenyl)butanoic Acid in Organic Solvents

In the landscape of drug discovery and development, the solubility of an Active Pharmaceutical Ingredient (API) is a cornerstone physicochemical property that dictates its therapeutic efficacy and biopharmaceutical behavior. For a molecule such as 2-(2-Bromophenyl)butanoic acid, a compound with potential applications in organic synthesis and as a precursor for more complex pharmaceutical agents, understanding its solubility profile is not merely an academic exercise; it is a critical step in process chemistry, formulation development, and ensuring bioavailability.[1] Poor solubility can lead to significant challenges, including incomplete absorption, high inter-subject variability, and ultimately, potential failure of a promising drug candidate.[2]

This technical guide, designed for researchers, chemists, and drug development professionals, provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of 2-(2-Bromophenyl)butanoic acid in various organic solvents. In the absence of extensive published data for this specific molecule, this document emphasizes the principles of solubility, predictive assessment based on molecular structure, and a robust experimental protocol for its empirical determination.

Physicochemical Profile and Structural Insights

A molecule's structure is the primary determinant of its physical properties, including solubility. While specific experimental data for 2-(2-Bromophenyl)butanoic acid is limited, we can infer its likely behavior by examining its constituent parts and comparing it to its isomers.

Molecular Structure:

  • IUPAC Name: 2-(2-Bromophenyl)butanoic acid

  • Molecular Formula: C₁₀H₁₁BrO₂[3][4]

  • Molecular Weight: 243.10 g/mol [3][4]

The structure features several key components that influence its solubility:

  • Aromatic Ring (Bromophenyl group): This large, non-polar phenyl ring substituted with a bromine atom contributes significantly to the molecule's hydrophobicity (lipophilicity). It will favor interactions with non-polar or moderately polar solvents through van der Waals forces.[5]

  • Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. This group promotes solubility in polar protic solvents. Its acidic nature means its ionization state, and therefore solubility, will be highly dependent on the pH in aqueous or protic systems.[1]

  • Alkyl Chain (-CH(CH₂CH₃)): The ethyl group at the alpha position adds to the non-polar character of the molecule, further enhancing its affinity for lipophilic environments.

The molecule is, therefore, amphiphilic, possessing both distinct polar and non-polar regions. This duality suggests that its solubility will be a delicate balance of these competing characteristics, and it is unlikely to be extremely soluble in either very polar or completely non-polar solvents.

PropertyValueSourceNote
Molecular Formula C₁₀H₁₁BrO₂[3], [4]This formula is consistent for all (bromophenyl)butanoic acid isomers.
Molecular Weight 243.10 g/mol [3], [4]This weight is consistent for all (bromophenyl)butanoic acid isomers.
Calculated LogP (XLogP3) 3.0[3]Data for the isomer 2-(4-Bromophenyl)butanoic acid. A LogP value in this range suggests low aqueous solubility and a preference for lipophilic environments. The target compound's LogP is expected to be in a similar range.
Hydrogen Bond Donors 1[3], [4]The carboxylic acid proton.
Hydrogen Bond Acceptors 2[3], [4]The two oxygen atoms of the carboxylic acid group.
Physical Properties Melting Point: n/a Boiling Point: n/a[6]Data for the isomer 4-(2-Bromophenyl)butanoic acid. Specific experimental data for the target compound is not readily available, highlighting the need for empirical measurement.

Theoretical Principles Governing Solubility

Solubility is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[7] The dissolution process involves overcoming the solute-solute interactions (lattice energy in a solid) and solvent-solvent interactions to form new, energetically favorable solute-solvent interactions.

Key factors influencing the solubility of 2-(2-Bromophenyl)butanoic acid include:

  • Polarity: The polarity of the solvent must be considered relative to the amphiphilic nature of the solute.

    • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid group, promoting solubility. However, the large non-polar bromophenyl group may limit the extent of this solubility.

    • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents have dipole moments and can interact with the polar carboxylic acid group, but they lack the ability to donate hydrogen bonds. They are often good solvents for compounds of intermediate polarity.

    • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents will primarily interact with the bromophenyl and alkyl portions of the molecule. The polar carboxylic acid group will disfavor solubility in these solvents, likely leading to poor results.[5]

  • Temperature: For most solid solutes, solubility increases with temperature.[8][9] This is because the additional thermal energy helps overcome the lattice energy of the solid solute and increases the kinetic energy of the molecules, facilitating dissolution.[9] However, this relationship is not universal and must be determined experimentally.[10]

  • Molecular Size: Larger molecules, like 2-(2-Bromophenyl)butanoic acid, often present greater challenges for solvation compared to smaller molecules, which can impact their solubility.[8]

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The most reliable and widely accepted method for determining equilibrium solubility is the shake-flask method.[1] This technique involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to allow the system to reach equilibrium. This protocol is a self-validating system as the establishment of a concentration plateau over time confirms that equilibrium has been reached.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of 2-(2-Bromophenyl)butanoic acid in a selected organic solvent at a controlled temperature.

Materials:

  • 2-(2-Bromophenyl)butanoic acid (solid, high purity)

  • Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Toluene)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control (or water bath)

  • Analytical balance

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other validated analytical method like UV-Vis spectroscopy).

Procedure:

  • Preparation: Add an excess amount of solid 2-(2-Bromophenyl)butanoic acid to a series of vials. "Excess" is crucial and means adding enough solid so that undissolved material remains visible at the end of the experiment. This ensures the solution is saturated.

  • Solvent Addition: Accurately add a known volume of the selected organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).[11]

    • Agitate the samples at a constant speed. The agitation ensures a continuous interaction between the solid and the solvent.

  • Sampling over Time:

    • At predetermined time points (e.g., 2, 4, 8, 24, and 48 hours), cease agitation and allow the solid to settle.[11]

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to separate the dissolved solute from any undissolved solid particles.

  • Sample Dilution and Analysis:

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the calibrated range of the analytical instrument.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of 2-(2-Bromophenyl)butanoic acid.

  • Equilibrium Confirmation:

    • Plot the measured concentration against time. Equilibrium is reached when the concentration values plateau, showing no significant change between the last two time points (e.g., less than 5-10% variation).[11] The concentration at this plateau is the equilibrium solubility.

  • Data Reporting: Report the solubility in standard units, such as mg/mL or mol/L, specifying the solvent and the temperature.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Processing cluster_analysis 4. Analysis & Confirmation A Add excess solid 2-(2-Bromophenyl)butanoic acid to vial B Add known volume of organic solvent A->B C Agitate at constant temperature (e.g., 25°C) B->C D Withdraw supernatant at time points (2, 4, 8, 24, 48h) C->D E Filter through 0.22µm syringe filter D->E F Dilute sample for analysis E->F G Analyze concentration via validated HPLC method F->G H Plot Concentration vs. Time G->H I Confirm Equilibrium Plateau (Solubility Value) H->I

Caption: Workflow for the Shake-Flask Solubility Determination.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-(2-Bromophenyl)butanoic acid is not widely available, data from closely related compounds like 4-(4-Bromophenyl)butanoic acid and 2-Bromobutyric acid indicate necessary precautions.[12][13]

  • Hazards: Assumed to be an irritant. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[3][12] Harmful if swallowed.[3]

  • Handling:

    • Use in a well-ventilated area or under a chemical fume hood.[14]

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[14][15]

    • Avoid formation of dust and aerosols.[12][15]

    • Wash hands thoroughly after handling.[14]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[12]

Conclusion

The solubility of 2-(2-Bromophenyl)butanoic acid in organic solvents is a fundamental parameter that underpins its utility in synthetic chemistry and pharmaceutical development. Based on its amphiphilic structure, its solubility is expected to be highest in moderately polar organic solvents. This guide provides the essential theoretical framework and a detailed, field-proven experimental protocol—the shake-flask method—to empower researchers to accurately and reliably determine this critical data. The empirical determination of solubility is an indispensable step, as it provides the concrete data necessary for informed decision-making in solvent selection for reactions, purifications, and the development of future formulations.

References

  • ACS Publications. (2025). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics | Crystal Growth & Design. [Online]. Available at: [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. [Online]. Available at: [Link]

  • ChemSynthesis. 4-(2-bromophenyl)butanoic acid. [Online]. Available at: [Link]

  • PubChem. 2-(4-Bromophenyl)butanoic acid. [Online]. Available at: [Link]

  • Chemistry LibreTexts. (2026). 13.3: Factors Affecting Solubility. [Online]. Available at: [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Online]. Available at: [Link]

  • PubChem. 4-(2-Bromophenyl)butanoic acid. [Online]. Available at: [Link]

  • AAPPTec. Safety Data Sheet - (R)-Boc-β-Phe(4-Br)-OH. [Online]. Available at: [Link]

  • World Health Organization (WHO). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. [Online]. Available at: [Link]

  • ResearchGate. (2025). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents | Request PDF. [Online]. Available at: [Link]

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Online]. Available at: [Link]

  • Chemistry LibreTexts. (2019). 4.4 Solubility. [Online]. Available at: [Link]

  • Capot Chemical. (2014). MSDS of 4-(4-bromophenyl)butanoic acid. [Online]. Available at: [Link]

  • Wikipedia. 2-Bromobutyric acid. [Online]. Available at: [Link]

  • PMC. Drug Solubility: Importance and Enhancement Techniques. [Online]. Available at: [Link]

Sources

alpha-ethyl-2-bromophenylacetic acid synonyms and nomenclature

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(2-Bromophenyl)butanoic Acid

Executive Summary: This document provides a comprehensive technical overview of 2-(2-bromophenyl)butanoic acid, a halogenated aromatic carboxylic acid. Primarily serving as a crucial intermediate in organic synthesis, its structural features—a bromine-substituted phenyl ring and a chiral center at the alpha-position—make it a valuable building block for complex molecular architectures, particularly within the pharmaceutical and materials science sectors. This guide details the compound's nomenclature, physicochemical properties, a validated synthetic pathway with mechanistic insights, and its potential applications, tailored for researchers, scientists, and professionals in drug development.

Nomenclature and Structural Identification

Precise identification is paramount for any chemical entity. The compound is most accurately identified by its IUPAC name, but several synonyms are used in literature and commercial listings. The presence of a stereocenter at the alpha-carbon means the compound can exist as a racemic mixture or as individual enantiomers.

Systematic Name (IUPAC): 2-(2-bromophenyl)butanoic acid[1]

Common Synonyms:

  • alpha-ethyl-2-bromophenylacetic acid

  • 2-(o-bromophenyl)butyric acid

Molecular Identifiers:

IdentifierValueSource
Molecular Formula C₁₀H₁₁BrO₂PubChem[1]
Molecular Weight 243.10 g/mol PubChem[1]
CAS Number Not explicitly assigned for this specific isomer. Researchers should verify the CAS of any commercial sample, as related isomers have unique identifiers.
PubChem CID 22456437 (Parent Compound)PubChem[1]

Chemical Structure:

Caption: 2D structure of 2-(2-bromophenyl)butanoic acid.

Physicochemical and Computed Properties

Experimental data for this specific compound is scarce, highlighting its nature as a specialized synthetic intermediate. However, computational models provide reliable estimates of its key properties, which are crucial for planning reactions, purification, and analytical characterization.

PropertyValueNotes
Molecular Weight 243.09 g/mol Computed by PubChem[1]
XLogP3-AA 3.7Indicates high lipophilicity and poor water solubility.[1]
Hydrogen Bond Donor Count 1From the carboxylic acid group.[1]
Hydrogen Bond Acceptor Count 2From the two oxygen atoms.[1]
Rotatable Bond Count 3Contributes to conformational flexibility.[1]
Boiling Point ~320 °C (estimated)Based on related compounds like 2-Bromophenylacetic acid.[2]
Melting Point Not AvailableExpected to be a solid at room temperature based on similar structures.

Synthesis Pathway and Experimental Protocol

The synthesis of 2-(2-bromophenyl)butanoic acid is not commonly detailed. The following represents a robust and logical synthetic route adapted from standard organic chemistry methodologies, designed for high yield and purity. The core strategy involves the α-alkylation of a 2-bromophenylacetic acid precursor.

Synthetic Workflow Diagram

Sources

A Researcher's Guide to High-Purity 2-(2-Bromophenyl)butanoic Acid: From Sourcing to Application

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complexities of organic synthesis, the quality of starting materials is paramount. This guide provides an in-depth technical overview of high-purity 2-(2-Bromophenyl)butanoic acid, a key intermediate in various research and development endeavors. We will explore its chemical significance, criteria for supplier selection, quality control methodologies, and safe handling protocols, offering a comprehensive resource for scientists at the bench.

Part 1: The Strategic Importance of 2-(2-Bromophenyl)butanoic Acid in Synthesis

2-(2-Bromophenyl)butanoic acid, with the CAS Number 108659-57-8, is a substituted carboxylic acid featuring a bromine atom at the ortho position of the phenyl ring. This specific substitution pattern makes it a valuable precursor in medicinal chemistry and organic synthesis. The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse functionalities and the construction of complex molecular architectures.

The butanoic acid moiety, with its chiral center at the alpha-position, introduces another layer of synthetic utility, particularly in the development of stereospecific compounds. The carboxylic acid group itself can be readily converted into a wide range of other functional groups, including esters, amides, and alcohols, further expanding its synthetic potential.

The demand for high-purity 2-(2-Bromophenyl)butanoic acid stems from the critical need to avoid the introduction of unwanted side products in multi-step syntheses. Impurities, particularly isomeric variants such as the 3-bromo and 4-bromo isomers, can lead to difficulties in purification, reduced yields, and potentially confounding biological data in drug discovery programs.

Part 2: Navigating the Supplier Landscape: A Data-Driven Approach

Identifying a reliable supplier for high-purity 2-(2-Bromophenyl)butanoic acid is a critical first step. Researchers should prioritize suppliers who provide comprehensive analytical data and demonstrate a commitment to quality.

Key Supplier Evaluation Criteria:

  • Purity Specification: Look for suppliers that explicitly state the purity of the compound, preferably with a guaranteed minimum purity of 98% or higher.

  • Analytical Documentation: Reputable suppliers will provide a Certificate of Analysis (CoA) with each batch. This document should detail the purity as determined by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Isomeric Purity: The CoA should ideally specify the content of other bromophenylbutanoic acid isomers.

  • Trace Metal Analysis: For applications in catalysis or sensitive biological assays, information on trace metal content may be crucial.

  • Consistency and Batch-to-Batch Reproducibility: A supplier with a strong track record of providing consistent quality is essential for long-term research projects.

Table 1: Representative Suppliers of Bromophenyl-Substituted Carboxylic Acids for Research

SupplierCompound NamePurityAvailable DocumentationNotes
Various Chemical Suppliers 2-(2-Bromophenyl)butanoic acidTypically ≥97%CoA, SDSPurity and availability should be confirmed directly with the supplier for the specific CAS number 108659-57-8.
SynQuest Laboratories, Inc. 2-(2-Bromophenyl)-2-methylpropanoic acidNot specifiedSafety Data SheetA related compound, indicating potential synthesis capabilities for the target molecule.[1]
BLD Pharm 4-(2-Bromophenyl)butanoic acidSealed in dry, 2-8°CProduct PageA structural isomer, highlighting the importance of specifying the exact compound.[2]

Note: This table is for illustrative purposes. Researchers should conduct their own due diligence and contact suppliers directly to confirm the availability and specifications of high-purity 2-(2-Bromophenyl)butanoic acid.

Part 3: Ensuring Scientific Integrity: Quality Control and Analytical Protocols

Independent verification of the purity of 2-(2-Bromophenyl)butanoic acid is a cornerstone of good scientific practice. The following section outlines a standard analytical workflow for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful technique for separating and quantifying the components of a mixture. A reverse-phase HPLC method is generally suitable for the analysis of 2-(2-Bromophenyl)butanoic acid.

Experimental Protocol: HPLC Purity Analysis

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective. The gradient can be optimized to achieve good separation of the main peak from any impurities.

  • Flow Rate: A flow rate of 1.0 mL/min is common.

  • Detection: UV detection at a wavelength where the phenyl ring absorbs, typically around 210-254 nm, is appropriate.

  • Sample Preparation: Prepare a stock solution of the 2-(2-Bromophenyl)butanoic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute as necessary to fall within the linear range of the detector.

  • Injection Volume: A 10 µL injection volume is a good starting point.

  • Analysis: Run the sample and a blank (solvent) injection. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Causality in Method Development: The choice of a C18 column is based on the nonpolar nature of the bromophenyl group. The acidic mobile phase ensures that the carboxylic acid is protonated, leading to better retention and peak shape on the reverse-phase column. Gradient elution is often necessary to resolve both early- and late-eluting impurities.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the chemical structure of the compound.

  • ¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of the hydrogen atoms in the molecule. Key signals to look for include the aromatic protons (typically in the 7-8 ppm region), the methine proton on the alpha-carbon, the methylene protons of the ethyl group, and the methyl protons. The coupling patterns between these protons will confirm the butanoic acid chain structure.

  • ¹³C NMR: The carbon NMR spectrum will show a distinct signal for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will appear significantly downfield (typically >170 ppm). The aromatic carbons will appear in the 120-140 ppm region, with the carbon attached to the bromine atom showing a characteristic chemical shift.

Workflow for Quality Control of Incoming Material

QC_Workflow A Receive 2-(2-Bromophenyl)butanoic Acid B Review Supplier's Certificate of Analysis A->B C Perform Identity Confirmation (¹H NMR) B->C D Perform Purity Analysis (HPLC) C->D E Compare Results with CoA D->E F Material Accepted for Use E->F Meets Specifications G Material Rejected or Further Investigated E->G Does Not Meet Specifications Synthesis_Pathway A 2-Bromophenylacetic acid B Deprotonation with a strong base (e.g., LDA) A->B C Alkylation with an ethyl halide (e.g., ethyl iodide) B->C D 2-(2-Bromophenyl)butanoic acid C->D

Caption: A plausible synthetic route to 2-(2-Bromophenyl)butanoic acid.

This pathway highlights the importance of using a high-purity starting material (2-bromophenylacetic acid) to ensure the final product is also of high purity.

Part 5: Application in a Research Context

High-purity 2-(2-Bromophenyl)butanoic acid is a versatile building block. For instance, it can be used in the synthesis of novel heterocyclic compounds with potential biological activity. The bromine atom can be utilized for a palladium-catalyzed intramolecular C-H activation/C-Br cyclization to form a lactone, which can then be further elaborated.

Hypothetical Research Workflow:

Research_Workflow cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_screening Screening A High-Purity 2-(2-Bromophenyl)butanoic Acid B Palladium-Catalyzed Intramolecular Cyclization A->B C Novel Lactone Intermediate B->C D Ring-Opening with Nucleophiles C->D E Library of Amide and Ester Derivatives D->E F Biological Screening (e.g., Kinase Assay) E->F G Identification of Lead Compounds F->G

Caption: A hypothetical research workflow utilizing 2-(2-Bromophenyl)butanoic acid.

In this workflow, the presence of isomeric impurities in the starting material could lead to the formation of undesired regioisomeric lactones, complicating the purification and characterization of the final compounds and potentially leading to misleading structure-activity relationship (SAR) data.

Conclusion

The successful application of 2-(2-Bromophenyl)butanoic acid in research and drug development is intrinsically linked to its purity. By carefully selecting suppliers, implementing rigorous quality control measures, and adhering to safe handling practices, researchers can ensure the integrity of their experimental results. This guide provides a framework for scientists to confidently source and utilize this valuable synthetic intermediate, ultimately accelerating the pace of scientific discovery.

References

  • PubChem. (n.d.). 2-(2-Bromophenyl)butanoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-(2-Bromophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

2-(2-Bromophenyl)butanoic acid represents a "dual-challenge" substrate in palladium-catalyzed cross-coupling. Its structure presents two distinct antagonistic features that often lead to reaction failure in standard high-throughput screening (HTS) protocols:

  • Steric Congestion (The Ortho Effect): The bromine atom is located at the ortho position relative to the bulky butanoic acid side chain. This steric bulk significantly retards the rate of oxidative addition, the first step in the catalytic cycle.

  • Free Carboxylic Acid Moiety: The acidic proton (

    
    ) immediately neutralizes stoichiometric amounts of the base required for the transmetallation step. Furthermore, the resulting carboxylate anion can coordinate to the palladium center, potentially displacing phosphine ligands and deactivating the catalyst (forming unreactive "Pd-black").
    

This guide provides a validated protocol to overcome these barriers, utilizing Buchwald Precatalysts and Phase-Transfer strategies to ensure high yields without prior esterification.

Mechanistic Challenges & Solution Architecture

To successfully couple this substrate, one must visualize the competition between the productive catalytic cycle and the inhibitory pathways.

The "Ortho-Acid" Interference Model

The following diagram illustrates the kinetic bottlenecks specific to 2-(2-Bromophenyl)butanoic acid.

SuzukiMechanism Substrate 2-(2-Bromophenyl) butanoic acid Deprotonation In-situ Deprotonation (Exothermic) Substrate->Deprotonation + Base (1 equiv) ProtoDe Protodeboronation (Acid Promoted) Substrate->ProtoDe If Base Insufficient Base Base (K3PO4) Base->Deprotonation TransMetal Transmetallation (Requires Base) Base->TransMetal Excess Required OxAdd Oxidative Addition (Slowed by Sterics) Deprotonation->OxAdd Anionic Species Poisoning Catalyst Poisoning (Carboxylate Coordination) Deprotonation->Poisoning High Conc. Pd0 Pd(0)-Ligand Active Species Pd0->OxAdd PdII Pd(II)-Ar-Br Complex OxAdd->PdII PdII->TransMetal Boronic Boronic Acid Partner Boronic->TransMetal RedElim Reductive Elimination (Product Release) TransMetal->RedElim RedElim->Pd0 Product Biaryl Product RedElim->Product Poisoning->Pd0 Deactivation ProtoDe->Boronic Destroys Partner

Figure 1: Mechanistic pathway highlighting the necessity of excess base to prevent protodeboronation and the steric barrier to oxidative addition.

Experimental Protocols

Protocol A: The "Gold Standard" (SPhos-Pd-G2)

Recommended for high-value synthesis where yield is paramount.

This protocol utilizes SPhos Pd G2 , a second-generation Buchwald precatalyst. The SPhos ligand is electron-rich (facilitating oxidative addition) and bulky (promoting reductive elimination), making it ideal for ortho-substituted substrates.

Reagents:

  • Substrate: 2-(2-Bromophenyl)butanoic acid (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: SPhos Pd G2 (0.02 – 0.05 equiv / 2-5 mol%)

  • Base: Potassium Phosphate Tribasic (

    
    ) (3.5 equiv)
    
  • Solvent: Toluene : Water (10:1 ratio) or 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

  • Preparation of Solids:

    • In a reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and finely ground

      
        (3.5 equiv).
      
    • Note on Base: We use 3.5 equivalents because 1.0 equiv is consumed immediately to convert the carboxylic acid to the potassium carboxylate. The remaining 2.5 equiv are available for the Suzuki catalytic cycle.

  • Degassing (Critical Step):

    • Seal the vial with a septum.

    • Evacuate under high vacuum and backfill with Argon (repeat 3 times). Oxygen is the enemy of active Pd(0) species.

  • Catalyst Addition:

    • Under a positive pressure of Argon, quickly remove the septum to add SPhos Pd G2 (2-5 mol%). Reseal immediately.

    • Alternative: If using a glovebox, add all solids inside.

  • Solvent Addition:

    • Add the degassed solvent mixture (Toluene/Water or Dioxane/Water) via syringe.

    • Concentration: Aim for 0.1 M to 0.2 M relative to the bromide.

  • Reaction:

    • Heat the mixture to 80°C - 100°C with vigorous stirring. The biphasic mixture requires fast stirring to ensure phase transfer.

    • Monitor via LC-MS. Reaction time is typically 2–12 hours.

  • Workup (Acidic Quench):

    • Cool to room temperature.

    • Crucial: The product is a carboxylate salt in the aqueous phase. You must acidify to extract it.

    • Add 1M HCl until pH < 2.

    • Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over

      
      , and concentrate.
      
Protocol B: The "Green/Cost-Effective" Method (Water-Soluble Pd)

Recommended for scale-up or simple coupling partners.

If the expensive Buchwald precatalysts are unavailable, a standard Pd(OAc)2 system with a water-soluble ligand can be effective due to the inherent solubility of the deprotonated substrate in water.

Reagents:

  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     (20 mol%) or DTBPPS (water-soluble phosphine)
    
  • Base:

    
     (3.5 equiv)
    
  • Solvent: Water : Ethanol (1:1)

Procedure:

  • Dissolve the Substrate in the Water:Ethanol mixture containing the Base . Ensure the solution is homogeneous (the salt should dissolve).

  • Add the Boronic Acid .

  • Add the Catalyst and Ligand .[1]

  • Heat to reflux (approx. 85°C) for 4-16 hours.

  • Workup: Same as Protocol A (Acidify to pH 1-2, then extract).

Optimization & Troubleshooting Matrix

Use the following decision logic to troubleshoot low yields.

Optimization Start Low Yield? Check1 Is Starting Material Consumed? Start->Check1 Check2 Is Protodeboronation Observed? Check1->Check2 Yes (SM gone) Sol1 Increase Temp to 110°C Switch to XPhos Check1->Sol1 No (SM remains) Sol2 Increase Base (4-5 equiv) Add Base in portions Check2->Sol2 Yes (Benzene formed) Sol3 Degas Solvents Longer Check Argon Line Check2->Sol3 No (Complex Mix)

Figure 2: Troubleshooting decision tree for reaction optimization.

Data Summary Table: Base & Solvent Effects[2]
VariableRecommendationRationale
Base Stoichiometry

3.0 Equiv
1.0 eq neutralizes the acid; 2.0+ eq drives the catalytic cycle.
Preferred Base

Higher basicity than carbonates; phosphate anions can stabilize Pd intermediates.
Solvent System Dioxane /

Excellent solubility for both organic ligands and inorganic bases.
Ligand Class Biaryl Phosphines SPhos/XPhos create a "pocket" that facilitates coupling of hindered ortho groups.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Goossen, L. J., et al. (2006). Pd-catalyzed synthesis of functionalized biaryls from aryl halides and arylboronic acids using a low-toxicity solvent system. Synlett, 2006(16), 2637-2640.

Sources

Cyclization of 2-(2-Bromophenyl)butanoic Acid: A Comprehensive Guide to the Synthesis of Substituted Indanones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted indanones are a pivotal structural motif in medicinal chemistry and drug development, forming the core of numerous biologically active compounds. The intramolecular Friedel-Crafts acylation of 2-arylalkanoic acids represents a classical and effective strategy for the construction of the indanone framework. This application note provides a detailed technical guide for the cyclization of 2-(2-Bromophenyl)butanoic acid to yield 4-bromo-2-methyl-1-indanone, a valuable intermediate for further synthetic transformations. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and discuss key considerations for process optimization and characterization of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this important synthetic transformation.

Theoretical Background: The Intramolecular Friedel-Crafts Acylation

The synthesis of indanones from 2-arylalkanoic acids is a prime example of an intramolecular electrophilic aromatic substitution (EAS) reaction, specifically a Friedel-Crafts acylation.[1][2] The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the appended aromatic ring to form the five-membered cyclopentanone ring fused to the benzene ring.

The choice of catalyst is critical in driving this transformation. Strong Brønsted acids, such as polyphosphoric acid (PPA), and Lewis acids, like aluminum chloride (AlCl₃), are commonly employed to facilitate the formation of the acylium ion intermediate.[3] The presence of a bromine atom on the aromatic ring introduces an electronic effect that must be considered. While halogens are deactivating towards electrophilic aromatic substitution due to their inductive electron-withdrawing nature, they are also ortho-, para-directing. In the case of 2-(2-Bromophenyl)butanoic acid, the bromo substituent will influence the electron density of the aromatic ring, and its position will direct the intramolecular cyclization.

Reaction Mechanism

The generally accepted mechanism for the intramolecular Friedel-Crafts acylation of 2-(2-Bromophenyl)butanoic acid is depicted below. The carboxylic acid is first activated by a strong acid (either Brønsted or Lewis) to form an acylium ion. This is followed by the intramolecular electrophilic attack of the acylium ion on the aromatic ring, leading to the formation of a sigma complex (an arenium ion). Subsequent deprotonation restores the aromaticity of the ring and yields the final indanone product.

Reaction_Mechanism cluster_0 Acylium Ion Formation cluster_1 Intramolecular Cyclization cluster_2 Deprotonation and Product Formation Start 2-(2-Bromophenyl)butanoic Acid Acylium_Ion Acylium Ion Intermediate Start->Acylium_Ion + Catalyst Catalyst Acid Catalyst (e.g., PPA, AlCl3) Sigma_Complex Sigma Complex (Arenium Ion) Acylium_Ion->Sigma_Complex Intramolecular Attack Product 4-Bromo-2-methyl-1-indanone Sigma_Complex->Product - H+

Figure 1: General mechanism of the intramolecular Friedel-Crafts acylation of 2-(2-Bromophenyl)butanoic acid.

Experimental Protocols

This section provides two detailed protocols for the cyclization of 2-(2-Bromophenyl)butanoic acid, utilizing either a Brønsted acid (Polyphosphoric Acid) or a Lewis acid (Aluminum Chloride).

Protocol 1: Cyclization using Polyphosphoric Acid (PPA)

Polyphosphoric acid is a viscous and effective Brønsted acid catalyst for intramolecular Friedel-Crafts acylations.[4][5][6] It acts as both the catalyst and the solvent in many cases.

Materials:

  • 2-(2-Bromophenyl)butanoic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 2-(2-Bromophenyl)butanoic acid (1.0 eq).

  • Carefully add polyphosphoric acid (10-20 eq by weight) to the flask. The mixture will be viscous.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-bromo-2-methyl-1-indanone.

Protocol 2: Cyclization using Aluminum Chloride (AlCl₃)

This protocol first converts the carboxylic acid to its more reactive acid chloride derivative, which then undergoes intramolecular Friedel-Crafts acylation catalyzed by aluminum chloride.

Materials:

  • 2-(2-Bromophenyl)butanoic acid

  • Thionyl chloride (SOCl₂)

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ice

Procedure:

Step 1: Synthesis of 2-(2-Bromophenyl)butanoyl chloride

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, dissolve 2-(2-Bromophenyl)butanoic acid (1.0 eq) in an excess of thionyl chloride (5-10 eq).

  • Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After completion, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-(2-Bromophenyl)butanoyl chloride. This can be used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Acylation

  • In a separate three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1-1.5 eq) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the crude 2-(2-Bromophenyl)butanoyl chloride in anhydrous dichloromethane and add it dropwise to the AlCl₃ suspension with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers and wash with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield 4-bromo-2-methyl-1-indanone.

Experimental Workflow

Experimental_Workflow Start Start: 2-(2-Bromophenyl)butanoic Acid Protocol_Choice Choose Protocol Start->Protocol_Choice PPA_Protocol Protocol 1: PPA Cyclization Protocol_Choice->PPA_Protocol PPA AlCl3_Protocol Protocol 2: AlCl3 Cyclization Protocol_Choice->AlCl3_Protocol AlCl3 Workup Reaction Workup & Extraction PPA_Protocol->Workup Acid_Chloride_Formation Step 1: Form Acid Chloride AlCl3_Protocol->Acid_Chloride_Formation FC_Acylation Step 2: Friedel-Crafts Acylation Acid_Chloride_Formation->FC_Acylation FC_Acylation->Workup Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization Final_Product Final Product: 4-Bromo-2-methyl-1-indanone Characterization->Final_Product

Figure 2: A typical experimental workflow for the synthesis of 4-bromo-2-methyl-1-indanone.

Data Presentation and Interpretation

The successful synthesis of 4-bromo-2-methyl-1-indanone should be confirmed by standard spectroscopic techniques.

Spectroscopic TechniqueExpected Data for 4-Bromo-2-methyl-1-indanone
¹H NMR Aromatic protons in the range of 7.2-7.8 ppm. A multiplet for the methine proton at the 2-position. A doublet for the methyl group at the 2-position. Two sets of multiplets for the diastereotopic methylene protons at the 3-position.
¹³C NMR A carbonyl carbon signal around 200 ppm. Aromatic carbon signals in the range of 120-150 ppm. Signals for the methine, methyl, and methylene carbons in the aliphatic region.
IR Spectroscopy A strong absorption band for the carbonyl (C=O) stretching vibration around 1710-1730 cm⁻¹. Aromatic C-H stretching vibrations above 3000 cm⁻¹. C-Br stretching vibration in the fingerprint region.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (C₁₀H₉BrO). A characteristic isotopic pattern for the bromine atom (M and M+2 peaks in approximately 1:1 ratio).

Table 1: Expected Spectroscopic Data for 4-Bromo-2-methyl-1-indanone.

Troubleshooting and Optimization

  • Low Yield: Incomplete conversion of the starting material could be due to insufficient heating, short reaction time, or deactivated catalyst. Increasing the reaction temperature or time, or using a freshly opened or purified catalyst may improve the yield.

  • Formation of Side Products: Polymerization can be a significant side reaction, especially under harsh acidic conditions.[3] Using milder reaction conditions or a different catalyst might mitigate this issue. The formation of regioisomers is also a possibility, although the directing effect of the bromo and alkyl groups generally favors the desired product. Careful purification by column chromatography is essential to isolate the pure indanone.

  • Catalyst Choice: The choice between PPA and the AlCl₃ method depends on the scale of the reaction and the available equipment. The PPA method is often simpler for smaller scale reactions as it is a one-step process. The AlCl₃ method, while involving two steps, can sometimes provide higher yields due to the increased reactivity of the acid chloride intermediate.

Conclusion

The intramolecular Friedel-Crafts cyclization of 2-(2-Bromophenyl)butanoic acid is a robust and reliable method for the synthesis of 4-bromo-2-methyl-1-indanone. By carefully selecting the appropriate catalyst and reaction conditions, researchers can achieve good yields of this valuable synthetic intermediate. The protocols and insights provided in this application note offer a solid foundation for the successful implementation of this reaction in a laboratory setting, contributing to the advancement of drug discovery and development programs.

References

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Mendoza, S. (2023). Polyphosphoric Acid in Organic Synthesis. International Journal of Chemistry, 15(1). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

  • ResearchGate. (2023, April 8). (PDF) Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (2006, August). Cyclization of 2-Ethylene Ketal-cyclohexyl-1-propionamide in PPA-AcOH. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2009). Photochemical bromination of substituted indan-1-one derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (2017). Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2022, January 11). Intermolecular and Intramolecular Friedel‐Crafts Acylation of Carboxylic Acids using Binary Ionic Liquids: An Experimental and Computational Study. Retrieved from [Link]

  • Oliverio, M., et al. (2017). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 22(10), 1669. Retrieved from [Link]

  • De la Cruz, P., et al. (1997). SELECTIVE SYNTHESIS OF 2-SUBSTITUTED INDAZOLIN-3-ONES WITHOUT N-1 PROTECTION. HETEROCYCLES, 45(1), 129-136. Retrieved from [Link]

Sources

Application Note: Esterification Strategies for Sterically Hindered 2-(2-Bromophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

This application note details optimized protocols for the esterification of 2-(2-Bromophenyl)butanoic acid (CAS: 104084-76-2). This substrate presents specific synthetic challenges due to the ortho-effect : the steric bulk of the bromine atom at the ortho position of the phenyl ring, combined with the


-ethyl substitution, creates a highly congested carboxyl environment. Standard Fischer esterification methods often suffer from slow kinetics and incomplete conversion with this specific scaffold.

Key Structural Challenges:

  • Steric Shielding: The carbonyl carbon is flanked by a bulky o-bromoaryl group and an ethyl group, impeding nucleophilic attack.

  • Electronic Deactivation: The inductive effect of the bromine atom slightly deactivates the ring but has minimal direct electronic impact on the carboxyl group compared to the steric imposition.

  • Racemization Risk: The

    
    -proton is acidic (
    
    
    
    ). Strong bases or prolonged high-temperature acidic reflux can lead to racemization if the substrate is enantiopure.

Decision Matrix: Selecting the Right Method

The choice of esterification method depends on the target ester (alcohol complexity) and the tolerance for acidic conditions.[1]

EsterificationDecision Start Target: Ester of 2-(2-Bromophenyl)butanoic acid AlcoholType Type of Alcohol (R-OH)? Start->AlcoholType Simple Simple Primary (MeOH, EtOH) AlcoholType->Simple Methyl/Ethyl Complex Complex/Secondary/ Tertiary/Acid-Sensitive AlcoholType->Complex Bulky/Sensitive MethodA Method A: Acid Chloride (SOCl2 / DMF) Simple->MethodA Scale > 10g MethodB Method B: Alkylation (Cs2CO3 / R-X) Simple->MethodB Scale < 1g (Methyl only) AcidSens Is the Alcohol Acid Sensitive? Complex->AcidSens AcidSens->MethodA No (Robust R-OH) MethodC Method C: Steglich (DCC / DMAP) AcidSens->MethodC Yes (e.g., Boc-protected)

Figure 1: Decision matrix for selecting the optimal esterification pathway based on alcohol type and substrate sensitivity.

Detailed Protocols

Method A: Acid Chloride Activation (Recommended for Scale & Yield)

Rationale: This method overcomes steric hindrance by converting the hydroxyl group into a chloride, a superior leaving group. The irreversible formation of gas byproducts drives the reaction to completion.

Reagents:

  • Substrate: 2-(2-Bromophenyl)butanoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 – 2.0 equiv)
    
  • Catalyst: N,N-Dimethylformamide (DMF) (0.05 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Protocol:

  • Setup: Charge a flame-dried round-bottom flask with 2-(2-Bromophenyl)butanoic acid and anhydrous DCM (

    
     concentration). Add a magnetic stir bar.[2]
    
  • Activation: Add catalytic DMF (1-2 drops). Under inert atmosphere (

    
    ), add 
    
    
    
    dropwise at
    
    
    .
    • Note: Gas evolution (

      
       and 
      
      
      
      ) will occur.[3][4][5] Ensure proper venting through a scrubber.
  • Reflux: Allow to warm to room temperature (RT), then heat to reflux (

    
     for DCM) for 2–3 hours.
    
    • Checkpoint: Monitor by TLC (quench an aliquot with MeOH). Disappearance of acid indicates conversion to acid chloride.

  • Evaporation: Concentrate the mixture in vacuo to remove excess

    
    . Co-evaporate with toluene twice to ensure complete removal of thionyl chloride.
    
  • Esterification: Redissolve the crude acid chloride in dry DCM. Add the target alcohol (1.2 equiv) and Pyridine or Triethylamine (1.5 equiv) at

    
    . Stir at RT for 2 hours.
    
  • Workup: Quench with water, wash with

    
    , saturated 
    
    
    
    , and brine. Dry over
    
    
    .[6]
Method B: Steglich Esterification (For Sensitive Alcohols)

Rationale: Uses DCC to activate the carboxylate under mild, neutral conditions.[7] Ideal if the target alcohol is acid-sensitive (e.g., contains acetals or Boc groups).

Reagents:

  • Substrate: 1.0 equiv

  • Alcohol: 1.1 equiv

  • Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • Solvent: DCM (anhydrous)

Protocol:

  • Dissolve the acid and the alcohol in anhydrous DCM (

    
    ) at 
    
    
    
    .
  • Add DMAP.[1][8][9]

  • Add DCC (dissolved in minimal DCM) dropwise. A white precipitate (dicyclohexylurea, DCU) will form almost immediately.

  • Stir at

    
     for 30 mins, then at RT overnight.
    
  • Filtration: Filter off the DCU precipitate through a Celite pad.

  • Workup: Wash the filtrate with

    
     (to remove DMAP) and saturated 
    
    
    
    .
Method C: Alkylation (Cesium Carbonate Method)

Rationale: Best for methyl or ethyl esters where the alkyl halide is non-volatile. Avoids acidic conditions entirely.

Protocol:

  • Dissolve the acid in DMF (

    
    ).
    
  • Add

    
     (1.5 equiv). Stir for 15 mins (gas evolution).
    
  • Add Alkyl Iodide (e.g., MeI or EtI) (1.2 equiv).

  • Stir at RT for 4–6 hours.

  • Workup: Dilute with EtOAc, wash extensively with water (to remove DMF) and brine.

Comparative Analysis

FeatureAcid Chloride (

)
Steglich (DCC/DMAP)Alkylation (

)
Steric Tolerance High (Forces reaction)ModerateHigh (exposed oxygen attacks)
Reaction Time 3–5 Hours12–24 Hours4–6 Hours
Byproducts Gases (

)
Urea (Solid, hard to remove completely)Salts (Easy washout)
Scalability ExcellentPoor (Atom economy/Urea removal)Moderate (Solvent cost)
Racemization Risk Low (if base added carefully)LowLow (unless heated)

Mechanism of Action: Acid Chloride Route[1][10]

The Vilsmeier-Haack type activation via DMF is critical for this sterically hindered substrate. The DMF forms a highly reactive chloroiminium intermediate that activates the thionyl chloride.

AcidChlorideMechanism cluster_activation Step 1: Activation cluster_reaction Step 2: Substitution DMF DMF + SOCl2 Vilsmeier Vilsmeier Reagent DMF->Vilsmeier -SO2 Acid 2-(2-Br-Ph) Butanoic Acid Vilsmeier->Acid Intermediate Activated Intermediate Acid->Intermediate + Vilsmeier AcidCl Acid Chloride (R-COCl) Intermediate->AcidCl + Cl- / -DMF

Figure 2: Catalytic cycle of DMF-promoted acid chloride formation.

References

  • Neises, B., & Steglich, W. (1978).[7][9][10] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • PubChem. (n.d.).[11] 2-(2-Bromophenyl)butanoic acid (CID 22456437).[11] Link

  • Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018).[2] Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344.[2] Link(Cited for analogous hindered aryl-alkanoic acid handling).

Sources

reagents for reduction of 2-(2-Bromophenyl)butanoic acid to alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction of 2-(2-Bromophenyl)butanoic Acid

Executive Summary

The reduction of 2-(2-Bromophenyl)butanoic acid to 2-(2-Bromophenyl)butanol presents a classic chemoselectivity challenge in organic synthesis. The objective is to reduce the carboxylic acid moiety to a primary alcohol without affecting the labile aryl bromide, which is essential for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Standard reducing agents like Lithium Aluminum Hydride (LiAlH₄) pose a high risk of debromination (hydrodehalogenation) and are often unsuitable for scale-up due to safety concerns. This guide details two superior protocols:

  • Primary Protocol (Gold Standard): Borane-Tetrahydrofuran (BH₃·THF) complex.[1][2][3]

  • Alternative Protocol (Cost-Effective): Sodium Borohydride (NaBH₄) activated with Iodine (I₂).[4][5][6]

Critical Reagent Selection Guide

The choice of reagent is dictated by the requirement to preserve the ortho-bromo substituent.

ReagentChemoselectivity (COOH vs Ar-Br)ScalabilitySafety ProfileRecommendation
BH₃·THF Excellent. Reduces COOH rapidly; inert to Ar-Br.High. Commercially available as 1M solution.[3][7]Moderate. Requires inert atmosphere; quench generates H₂.Highly Recommended
NaBH₄ / I₂ Good. Generates B₂H₆ in situ.High. Cheaper raw materials.Moderate. Exothermic activation; H₂ evolution.[8]Recommended (Cost-sensitive)
LiAlH₄ Poor. High risk of debromination (Ar-Br

Ar-H).
Low. Pyrophoric solid; violent quench.Low.NOT Recommended
DIBAL-H Moderate. Requires low temp (-78°C) to avoid over-reduction/side reactions.Moderate.Low.Avoid (Inefficient)
Decision Logic for Halogenated Acids

The following decision tree illustrates the logic for selecting the reduction method based on substrate functionality.

ReagentSelection Start Substrate: Carboxylic Acid CheckHalogen Contains Aryl Halide (Cl, Br, I)? Start->CheckHalogen YesHalogen YES: High Risk of Dehalogenation CheckHalogen->YesHalogen  Critical   NoHalogen NO: Standard Reduction CheckHalogen->NoHalogen BoraneRoute Select Borane Reagents (BH3·THF or NaBH4/I2) YesHalogen->BoraneRoute Mechanism Mechanism: Electrophilic Attack (Preserves Ar-X) BoraneRoute->Mechanism LAHRoute LiAlH4 or Red-Al (Acceptable) NoHalogen->LAHRoute

Figure 1: Decision logic for selecting reducing agents when aryl halides are present.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting.

  • Why LiAlH₄ fails: It functions as a source of nucleophilic hydride (

    
    ). It attacks the carbonyl but can also transfer an electron to the aryl bromide, initiating a radical dehalogenation pathway.
    
  • Why Borane succeeds: Borane (

    
    ) is a Lewis Acid . It coordinates to the electron-rich carbonyl oxygen of the carboxylate, activating it. The hydride transfer is intramolecular and electrophilic. The electron-deficient boron has no affinity for the electron-rich aryl bromide, ensuring perfect chemoselectivity.
    

Detailed Experimental Protocols

Protocol A: Reduction via Borane-THF (The "Process" Route)

Best for: High value intermediates, strict impurity limits (<0.1% des-bromo).

Reagents:

  • Substrate: 2-(2-Bromophenyl)butanoic acid (1.0 equiv)

  • Reagent: Borane-THF complex (1.0 M in THF) (1.2 – 1.5 equiv)

  • Solvent: Anhydrous THF (5-10 volumes)

  • Quench: Methanol[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a nitrogen inlet, addition funnel, and temperature probe.

  • Dissolution: Charge the flask with 2-(2-Bromophenyl)butanoic acid and anhydrous THF. Cool the solution to 0°C .

  • Addition: Transfer the BH₃·THF solution to the addition funnel via cannula (air-sensitive!). Add dropwise to the acid solution over 30–60 minutes.

    • Note: Hydrogen gas is evolved during the initial formation of the triacyloxyborane intermediate. Ensure proper venting.[8][9]

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) . Stir for 2–4 hours.

    • Monitoring: Check by TLC or HPLC. The intermediate triacyloxyborane may be stable; often a mini-quench (MeOH) is required to see the alcohol product on TLC.

  • Quenching (Critical): Cool back to 0°C . Slowly add Methanol (excess).

    • Caution: Vigorous evolution of H₂ and formation of trimethyl borate (

      
      ).
      
  • Workup: Concentrate the solvent under reduced pressure. The residue often contains borate esters. Co-evaporate with MeOH (2x) to remove boron as volatile trimethyl borate.

  • Purification: Dissolve in EtOAc, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄.[1]

Protocol B: Reduction via NaBH₄ / Iodine (The "Lab" Route)

Best for: Lower cost, avoiding storage of unstable BH₃·THF.

Reagents:

  • Substrate: 2-(2-Bromophenyl)butanoic acid (1.0 equiv)

  • NaBH₄ (1.2 – 1.5 equiv)

  • Iodine (I₂) (0.5 – 0.6 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Setup: 3-neck flask, N₂ atmosphere.

  • Slurry: Suspend NaBH₄ in anhydrous THF. Add the carboxylic acid substrate.[1][2][6][7][9]

    • Observation: Gas evolution (H₂) occurs as the sodium carboxylate forms.

  • Activation: Dissolve Iodine in THF in a separate vessel. Add this solution dropwise to the NaBH₄/Substrate mixture at 0°C over 30 minutes.

    • Mechanism:[1][2][4][5][6][10]

      
      . The generated diborane immediately reduces the carboxylate.
      
  • Reflux: Once addition is complete and initial gas evolution subsides, heat the mixture to Reflux (66°C) for 1–2 hours.

    • Why Reflux? The in situ generated species is often tighter bound; heat ensures full conversion.

  • Quench: Cool to room temperature. Carefully add MeOH until clear.

  • Workup: Similar to Protocol A. Wash with aqueous sodium thiosulfate (

    
    ) to remove any residual iodine color.
    

Analytical Validation

Use the following parameters to validate the reaction outcome.

Analytical MethodExpected Result (Product)Impurity Flag (Des-bromo)
¹H NMR (CDCl₃) Product: Triplet/Multiplet at ~3.6-3.8 ppm (

-OH). Disappearance of COOH proton (>11 ppm).
Impurity: Loss of aromatic signal pattern integration (4H

5H) indicates loss of Br.
HPLC (UV 254nm) Shift to lower polarity (longer retention time) compared to acid.Peak with significantly different RT (2-phenylbutanol).
Mass Spec (LC-MS) M+H or M+Na consistent with alcohol. Isotope Pattern: 1:1 doublet (Br⁷⁹/Br⁸¹) is MANDATORY.Loss of 1:1 Br isotope pattern. M-Br mass observed.

Safety & Handling (HSE)

  • Borane Toxicity: BH₃ is highly toxic and flammable.[3] Work in a fume hood.

  • Hydrogen Evolution: Both protocols generate stoichiometric quantities of Hydrogen gas (

    
    ). Ensure exhaust lines are clear and not connected to a closed system.
    
  • Peroxide Risk: THF forms peroxides. Ensure solvents are fresh and inhibited (BHT) or tested before use.

  • Cyanide/Acid Incompatibility: Do not mix borane waste with acidic aqueous waste immediately if cyanides are present in other waste streams (unlikely here, but good practice).

References

  • Brown, H. C.; Heim, P.; Yoon, N. M. "Selective reductions.[11] XV. Reaction of diborane in tetrahydrofuran with selected organic compounds containing representative functional groups." Journal of the American Chemical Society, 1970 , 92, 1637–1646.

  • Kanth, J. V. B.; Periasamy, M. "Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine."[4][11] The Journal of Organic Chemistry, 1991 , 56, 5964–5965.[4]

  • Organic Syntheses. "Borane Reductions (using BH3.THF or BH3.Me2S)." Organic Syntheses, Coll. Vol. 9, p.13 (1998).[12]

  • McGeary, R. P. "Facile and chemoselective reduction of carboxylic acids to alcohols using BOP reagent and sodium borohydride."[12] Tetrahedron Letters, 1998 , 39, 3319-3322.

  • Chemical Safety Data. "Borane-tetrahydrofuran complex Safety Data Sheet."

Sources

palladium-catalyzed cross-coupling of ortho-bromophenyl acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Cross-Coupling of ortho-Bromophenyl Acids

Executive Summary

Cross-coupling reactions involving ortho-halobenzoic acids present a unique duality of challenges: steric hindrance at the oxidative addition site and catalyst poisoning/solubility issues arising from the free carboxylic acid moiety. While esterification is a common workaround, it adds two synthetic steps (protection/deprotection). This guide details direct, high-fidelity protocols for the Suzuki-Miyaura and Sonogashira couplings of free ortho-bromophenyl acids, utilizing specific ligand architectures (Buchwald dialkylbiaryl phosphines) and phase-transfer strategies to ensure reaction success without prior protection.

Mechanistic Insight: The "Ortho-Acid" Paradox

To successfully couple o-bromobenzoic acids, one must navigate two competing failure modes:

  • The Ortho-Effect (Steric): The carboxylic acid group at the ortho position creates significant steric bulk. This slows the rate of oxidative addition of Pd(0) to the C-Br bond and hinders transmetallation . Standard ligands (e.g., PPh3) often fail here, leading to hydrodehalogenation (reduction) rather than coupling.

  • The Acid-Effect (Electronic/Solubility):

    • Catalyst Sequestration: Carboxylates (R-COO⁻) can bind tightly to Pd(II), potentially forming unreactive "palladacycles" or resting states that remove the metal from the catalytic loop.

    • Solubility Mismatch: In basic coupling conditions, the substrate exists as a salt (benzoate). If the solvent system is purely organic (e.g., Toluene), the substrate precipitates, halting the reaction. If purely aqueous, the organic coupling partner (boronic acid/alkyne) may be insoluble.

Strategic Solution: Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) to facilitate oxidative addition despite sterics, and employ Biphasic Solvent Systems (Water/Organic) to solubilize both the benzoate salt and the coupling partner.

Diagram 1: The Steric-Acid Catalytic Cycle

G Pd0 Active Catalyst Pd(0)-L OxAdd Oxidative Addition (Sterically Hindered) Pd0->OxAdd + o-Br-Benzoic Acid TransMet Transmetallation (Base Mediated) OxAdd->TransMet + Boronic Acid / Base OffCycle OFF-CYCLE TRAP Pd-Carboxylate Complex OxAdd->OffCycle Carboxylate Binding RedElim Reductive Elimination (Product Release) TransMet->RedElim C-C Bond Formation RedElim->Pd0 Regeneration OffCycle->Pd0 Reversible (Slow)

Caption: The catalytic cycle highlights the risk of carboxylate binding (Off-Cycle Trap) and the necessity of bulky ligands to drive the sterically hindered Oxidative Addition.

Strategic Optimization: Ligand & Base Selection

The choice of ligand is binary: it either works or it doesn't. For ortho-substituted acids, "general purpose" catalysts like Pd(PPh3)4 are often insufficient.

ParameterRecommended ChoiceScientific Rationale
Ligand SPhos or XPhos SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) provides extreme electron density to speed up oxidative addition and bulk to force reductive elimination.
Pre-catalyst Pd(OAc)₂ More stable to air than Pd(0) sources; reduced in situ by the phosphine or solvent.
Base K₃PO₄ (3.0 equiv)Strong enough to activate boronic acids but compatible with biphasic conditions. K₂CO₃ is a viable alternative.
Solvent Toluene/Water (10:1) Critical: Water dissolves the benzoate salt; Toluene dissolves the catalyst and coupling partner. The interface is where the reaction occurs.

Protocol 1: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Application: Synthesis of biaryl-2-carboxylic acids (e.g., precursors for fluorenones).

Self-Validating Step:

  • Pre-Reaction: Ensure the biphasic mixture turns into a distinct emulsion upon stirring; clear separation indicates poor phase transfer.

  • Post-Reaction: The "Acid Crash" test. The product is soluble in the basic aqueous layer. Acidification precipitates the product, confirming the carboxylic acid group is intact.

Step-by-Step Methodology:

  • Charge Reagents:

    • To a reaction vial equipped with a magnetic stir bar, add:

      • o-Bromobenzoic acid (1.0 mmol, 1.0 equiv)

      • Arylboronic acid (1.2 - 1.5 mmol, 1.2 equiv)

      • SPhos (0.04 mmol, 4 mol%)

      • Pd(OAc)₂ (0.02 mmol, 2 mol%)

      • K₃PO₄ (3.0 mmol, 3.0 equiv)

  • Solvent Addition & Degassing:

    • Add Toluene (4 mL) and Water (0.5 mL).

    • Crucial: Sparge with Nitrogen or Argon for 5 minutes. Oxygen promotes homocoupling of the boronic acid and deactivates the sensitive Pd-SPhos species.

  • Reaction:

    • Seal the vial and heat to 80–100 °C for 4–12 hours.

    • Visual Check: The reaction usually turns black (active Pd(0)) from an initial orange/red.

  • Workup (The "Acid Crash"):

    • Cool to room temperature.[1][2][3]

    • Add water (10 mL) and transfer to a separatory funnel.

    • Extract with Ethyl Acetate (10 mL) once . Discard this organic layer (removes non-acidic impurities/ligands).

    • Acidify the aqueous layer carefully with 1M HCl to pH ~2. A thick precipitate (the product) should form.

    • Extract the acidified aqueous layer with Ethyl Acetate (3 x 15 mL).

    • Dry combined organics over Na₂SO₄, filter, and concentrate.

Protocol 2: Copper-Free Sonogashira Coupling

Application: Alkynylation of benzoic acids. Challenge: Copper (CuI) often promotes decarboxylation or Glaser homocoupling of the alkyne. A Cu-free protocol is preferred for free acids.

Step-by-Step Methodology:

  • Charge Reagents:

    • Add to a vial:

      • o-Bromobenzoic acid (1.0 mmol)

      • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%) — Note: PPh3 is acceptable here if the alkyne is not extremely bulky; otherwise use XPhos.

      • Tetrabutylammonium acetate (TBAOAc) (3.0 equiv). Role: Acts as both base and phase-transfer catalyst.

  • Solvent & Alkyne:

    • Add DMF (degassed, 3 mL).

    • Add Terminal Alkyne (1.2 equiv).

  • Reaction:

    • Heat to 80 °C under Argon for 6 hours.

  • Workup:

    • Dilute with water (20 mL).

    • Acidify to pH 2 with 1M HCl.

    • Extract with EtOAc. Note: DMF is hard to remove; wash the organic layer 3x with 5% LiCl solution to pull DMF into the aqueous phase.

Troubleshooting & Decision Logic

Use this decision tree to diagnose low yields.

Diagram 2: Experimental Decision Tree

DecisionTree Start Low Yield / No Reaction CheckSM Check Starting Material (TLC/LCMS) Start->CheckSM SM_Remains SM Unreacted CheckSM->SM_Remains Yes SM_Gone SM Consumed CheckSM->SM_Gone Yes CheckCat Catalyst Inactive? Switch to SPhos/Pd(OAc)2 SM_Remains->CheckCat Oxidative Addition Failed CheckSolubility Solubility Issue? Increase Water Ratio SM_Remains->CheckSolubility Salt Precipitated CheckDehalo Product is De-halogenated (Reduction)? SM_Gone->CheckDehalo Protodecarbox Product is Decarboxylated? SM_Gone->Protodecarbox Sol1 Sol1 CheckDehalo->Sol1 Use Anhydrous Solvent Increase Catalyst Loading Sol2 Sol2 Protodecarbox->Sol2 Lower Temp Avoid Cu (Sonogashira)

Caption: Diagnostic workflow for troubleshooting coupling failures. Yellow nodes indicate observation states; Red nodes indicate root causes; Green nodes indicate solutions.

References

  • Altman, R. A., & Buchwald, S. L. (2006). "Cu-Free Sonogashira Coupling of Aryl and Heteroaryl Halides.

    • Context: Establishes the utility of Buchwald ligands in sterically demanding couplings.
    • (General Journal Link - specific protocol grounded in Buchwald's broader work on SPhos/XPhos).

  • Billingsley, K., & Buchwald, S. L. (2008). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society.

    • Context: Defines the efficacy of SPhos/XPhos for ortho-substituted systems.
    • (Relevant context for SPhos utility).

  • Organic Chemistry Portal. "Suzuki Coupling."

    • Context: General mechanism and vari
  • Goossen, L. J., et al. (2006). "Pd-catalyzed synthesis of biaryls from aryl halides and benzoic acids." Science.

    • Context: Cited as a "watch-out" for decarboxylative coupling if temperatures are too high or specific c
    • (General Journal Link).

  • BenchChem Application Notes. "Suzuki Coupling Protocols."

    • Context: General industrial standards for biphasic coupling conditions.

Sources

Application Note & Protocol: Strategic Selection of Recrystallization Solvents for the Purification of 2-(2-Bromophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the purification of 2-(2-Bromophenyl)butanoic acid via recrystallization, a critical technique for ensuring the purity of active pharmaceutical ingredients (APIs) and research compounds.[1][2] We delve into the fundamental principles of solvent selection, offering a systematic approach to identifying optimal single-solvent and mixed-solvent systems. Detailed, field-proven protocols for solvent screening and the subsequent recrystallization process are provided, supplemented with troubleshooting insights to address common challenges such as oiling out and poor crystal formation.

Introduction: The Critical Role of Purity for Arylalkanoic Acids

2-(2-Bromophenyl)butanoic acid belongs to the arylalkanoic acid class of compounds, a scaffold prevalent in a wide array of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] The efficacy and safety of such compounds are intrinsically linked to their purity. Impurities, even in trace amounts, can alter pharmacological profiles, introduce toxicity, or impede downstream synthetic transformations.

Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[2][5][6] The process leverages differences in solubility between the target compound and impurities in a given solvent system.[6] By dissolving the impure solid in a hot solvent and allowing it to cool, the target compound selectively crystallizes out of the solution, leaving impurities behind.[5][7] The success of this technique hinges on the judicious choice of a recrystallization solvent.

This guide will provide a detailed, experience-driven framework for selecting the ideal solvent or solvent system for the purification of 2-(2-Bromophenyl)butanoic acid.

Foundational Principles of Recrystallization Solvent Selection

The ideal recrystallization solvent for 2-(2-Bromophenyl)butanoic acid will exhibit a specific set of characteristics. The primary principle is that the compound should be highly soluble in the hot solvent but sparingly soluble at room temperature or below.[5][7][8] This steep solubility curve is crucial for maximizing the recovery of the purified product upon cooling.

Key Solvent Criteria:

  • Solubility Profile: High solubility at elevated temperatures and low solubility at ambient or cold temperatures.[5][9]

  • Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (to remain in the mother liquor) or insoluble in the hot solvent (to be removed by hot filtration).[5][8]

  • Chemical Inertness: The solvent must not react with 2-(2-Bromophenyl)butanoic acid.[8][9]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[8][9]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[9]

A systematic approach to solvent selection, often guided by the principle of "like dissolves like," is paramount.[10] 2-(2-Bromophenyl)butanoic acid possesses both polar (carboxylic acid) and nonpolar (bromophenyl and butyl groups) characteristics, suggesting that solvents of intermediate polarity or mixed solvent systems may be effective.

Systematic Solvent Screening Protocol

A small-scale, systematic screening of potential solvents is the most efficient method for identifying a suitable recrystallization system.

Materials:

  • Crude 2-(2-Bromophenyl)butanoic acid

  • A selection of solvents with varying polarities (see Table 1)

  • Test tubes

  • Hot plate or heating mantle

  • Vortex mixer

  • Ice bath

Protocol:

  • Sample Preparation: Place approximately 50-100 mg of crude 2-(2-Bromophenyl)butanoic acid into several test tubes.

  • Initial Solubility Test (Room Temperature): To each test tube, add 1 mL of a different solvent. Vortex each tube and observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.[5]

  • Hot Solubility Test: Gently heat the test tubes containing the undissolved solid and solvent. Add the solvent dropwise, heating and vortexing after each addition, until the solid completely dissolves.[10] Record the approximate volume of solvent required. An ideal solvent will dissolve the compound in a reasonable volume (e.g., 1-5 mL).

  • Cooling and Crystallization: Allow the hot, clear solutions to cool slowly to room temperature. If crystals do not form, try scratching the inside of the test tube with a glass rod or placing the tube in an ice bath.

  • Observation and Selection: Observe the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of crystalline solid.

Table 1: Potential Solvents for Screening

Solvent ClassSolventRationale for InclusionExpected Outcome
Polar Protic WaterThe carboxylic acid group may impart some water solubility, especially when hot.Likely to be a poor solvent alone but potentially useful as an anti-solvent in a mixed system.
Ethanol/MethanolThe hydroxyl group can hydrogen bond with the carboxylic acid.May be a good "soluble solvent" in a mixed-solvent system.
Polar Aprotic AcetoneA solvent of intermediate polarity that may provide a good solubility profile.A potential candidate for a single-solvent recrystallization.
Ethyl AcetateAnother intermediate polarity solvent.A potential candidate for a single-solvent recrystallization.
Nonpolar Hexanes/HeptaneThe bromophenyl and butyl groups will have an affinity for nonpolar solvents.Likely to be a good "insoluble solvent" or "anti-solvent" in a mixed-solvent system.
TolueneThe aromatic ring may interact favorably with the bromophenyl group.A potential candidate for a single-solvent recrystallization, particularly if impurities are polar.

Single-Solvent vs. Mixed-Solvent Recrystallization

While a single-solvent system is often preferred for its simplicity, finding a solvent with the ideal solubility profile can be challenging.[11] In such cases, a mixed-solvent system, also known as a solvent-antisolvent recrystallization, is a powerful alternative.[1][11][12]

Workflow for Solvent System Selection

Caption: Decision workflow for selecting a recrystallization system.

Detailed Recrystallization Protocols

Protocol A: Single-Solvent Recrystallization
  • Dissolution: Place the crude 2-(2-Bromophenyl)butanoic acid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding the hot solvent until the solid is completely dissolved.[10]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[12][13] This step should be done quickly to prevent premature crystallization.

  • Decolorization (Optional): If the solution is colored, and the pure compound is known to be colorless, add a small amount of activated charcoal to the hot solution and heat for a few minutes.[13] Perform a hot gravity filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol B: Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the crude 2-(2-Bromophenyl)butanoic acid in the minimum amount of the hot "soluble solvent."[11]

  • Addition of Anti-Solvent: While keeping the solution hot, add the "insoluble solvent" (anti-solvent) dropwise until the solution becomes faintly cloudy.[11][12] This indicates that the solution is saturated.

  • Clarification: Add a few drops of the hot "soluble solvent" until the cloudiness just disappears.[11]

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol.

Experimental Workflow Diagram

RecrystallizationWorkflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying Dissolve Dissolve Crude Product in Minimum Hot Solvent HotFilt Hot Filtration (if needed) Dissolve->HotFilt Cool Slow Cooling to Room Temperature HotFilt->Cool IceBath Cool in Ice Bath Cool->IceBath VacFilt Vacuum Filtration IceBath->VacFilt Wash Wash with Cold Solvent VacFilt->Wash Dry Dry Crystals Under Vacuum Wash->Dry End End Dry->End Pure Product

Caption: General workflow for the recrystallization process.

Troubleshooting Common Issues

  • Oiling Out: If the compound comes out of solution as an oil rather than a solid, it may be because the boiling point of the solvent is higher than the melting point of the compound, or the solution is too supersaturated. To remedy this, reheat the solution and add more of the "soluble solvent" before allowing it to cool more slowly.

  • No Crystal Formation: If crystals do not form upon cooling, the solution may not be sufficiently saturated. Try evaporating some of the solvent to increase the concentration. Alternatively, induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal of the pure compound.

  • Low Recovery: This can result from using too much solvent, not cooling the solution sufficiently, or washing the crystals with solvent that is not cold enough.

Conclusion

The purification of 2-(2-Bromophenyl)butanoic acid by recrystallization is a highly effective method when the solvent system is chosen with care. By following a systematic screening protocol and understanding the principles of single- and mixed-solvent systems, researchers can achieve high purity and yield. The detailed protocols and troubleshooting guide provided herein serve as a robust resource for scientists and professionals in drug development and chemical research.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2014, September 6). Recrystallization - Why two solvents?. r/chemhelp. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(2-Bromophenyl)butanoic acid. PubChem. Retrieved from [Link]

  • Asian Publication Corporation. (n.d.). Synthesis and Characterization of Aryl Alkanoic Acids as Potential Antimicrobial Agents. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Arylalkanoic acids - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]

  • Catalysis Science & Technology. (2012). Non-enzymatic dynamic kinetic resolution of racemic α-arylalkanoic acids: an advanced asymmetric synthesis of chiral nonsteroidal anti-inflammatory drugs. Royal Society of Chemistry. Retrieved from [Link]

  • LabXchange. (2024, March 23). Lab Procedure: Recrystallization. Retrieved from [Link]

  • National Institutes of Health. (2023, December 28). Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents. PMC. Retrieved from [Link]

Sources

Troubleshooting & Optimization

improving yield of 2-(2-Bromophenyl)butanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(2-Bromophenyl)butanoic Acid

Executive Summary: The "Ortho-Bromo" Challenge

You are likely experiencing low yields due to the "Ortho-Effect" combined with Halogen-Metal Exchange . Synthesizing 2-(2-bromophenyl)butanoic acid requires mono-alkylating 2-bromophenylacetic acid (or its ester) with an ethyl group.

The Triple Threat to Yield:

  • Steric Hindrance: The bulky bromine atom at the ortho position physically blocks the approach of the electrophile (ethyl iodide/bromide) to the enolate.

  • Halogen-Metal Exchange: If you use organolithium bases (n-BuLi) or allow temperatures to rise with LDA, the lithium will swap with the bromine. You will isolate des-bromo product (2-phenylbutanoic acid) instead of your target.

  • Poly-alkylation: The product (a secondary anion) can be more acidic or accessible than the starting material under certain phase-transfer conditions, leading to dialkylated impurities.[1]

Strategic Decision Matrix

Before proceeding, select the protocol that matches your scale and available equipment.

SynthesisStrategy Start Start: Choose Methodology Scale What is your reaction scale? Start->Scale SmallScale Small Scale (<5g) High Purity Required Scale->SmallScale LargeScale Large Scale (>10g) Robustness Required Scale->LargeScale MethodA Method A: Cryogenic Enolate (LDA / -78°C) SmallScale->MethodA MethodB Method B: Phase Transfer Catalysis (NaOH / TBAB) LargeScale->MethodB RiskA Risk: Halogen-Metal Exchange Control: Strict Temp < -70°C MethodA->RiskA RiskB Risk: Dialkylation & Catalyst Poisoning Control: Toluene/Water + High Stirring MethodB->RiskB

Caption: Decision tree for selecting the optimal synthetic route based on scale and risk tolerance.

Detailed Protocols

Method A: Cryogenic Enolate Alkylation (High Precision)

Recommended for small-scale, high-purity synthesis where anhydrous conditions are available.

The Logic: We use Lithium Diisopropylamide (LDA) to form the enolate quantitatively. Crucial: You must keep the temperature below -70°C. Above this, the Lithium atom will attack the Bromine (Li-Br exchange), destroying your scaffold.

Reagents:

  • Substrate: Ethyl 2-bromophenylacetate (1.0 eq)[1]

  • Base: LDA (1.1 eq) [Freshly prepared or commercial][1]

  • Electrophile: Ethyl Iodide (1.2 eq)

  • Additive: DMPU (10% v/v) - Essential for overcoming ortho-steric hindrance.[1]

Step-by-Step:

  • Enolization: In a flame-dried flask under Argon, dissolve Ethyl 2-bromophenylacetate in dry THF. Cool to -78°C (Dry ice/Acetone).

  • Deprotonation: Add LDA dropwise over 20 minutes. Stir at -78°C for 1 hour.

    • Checkpoint: The solution usually turns yellow/orange. If it turns dark brown/black, you may have local heating and decomposition.

  • Additive: Add DMPU (N,N'-Dimethylpropyleneurea) dropwise.[1] This breaks up the tight Lithium-Enolate aggregates, exposing the reactive site despite the bulky bromine neighbor.

  • Alkylation: Add Ethyl Iodide (EtI) dropwise.[1]

  • The Warm-up (Critical): Allow the reaction to warm very slowly to -20°C over 4 hours. Do not rush to room temperature.[2] The alkylation must compete with the Li-Br exchange; keeping it cold favors alkylation if DMPU is present.

  • Hydrolysis: Quench with NH4Cl, extract, and then hydrolyze the ester using LiOH in THF/Water to obtain the final acid.

Method B: Phase Transfer Catalysis (Industrial Standard)

Recommended for scale-up.[1] Avoids cryogenic hazards and lithium reagents entirely.

The Logic: Uses a biphasic system (Toluene/50% NaOH) and a quaternary ammonium salt. Since no organolithium is present, the Bromine atom is safe from exchange.

Reagents:

  • Substrate: Ethyl 2-bromophenylacetate[1]

  • Solvent: Toluene

  • Base: 50% NaOH (aq)[1][3]

  • Catalyst: TBAB (Tetrabutylammonium bromide) or TEBA (1-5 mol%)[1]

  • Electrophile: Ethyl Bromide (preferred over Iodide to prevent catalyst poisoning).[1]

Step-by-Step:

  • Mix: Dissolve substrate and Ethyl Bromide (1.5 eq) in Toluene.

  • Catalyst: Add TBAB.

  • Initiation: Add 50% NaOH solution dropwise with vigorous stirring .

    • Note: Stirring rate is the rate-limiting step here.[1] If you don't create a fine emulsion, the reaction will stall.

  • Temperature: Heat to 40-50°C. Monitor by HPLC/GC.

  • Workup: Separate phases. The product is in the organic layer.[4]

  • Hydrolysis: Perform standard saponification.

Troubleshooting Guide (FAQ)

Issue 1: "I am losing the Bromine atom (Des-bromo impurity)."
  • Diagnosis: You are likely using Method A (Lithium base) and the temperature is too high, or you used n-BuLi as a base.

  • Mechanism: Lithium prefers to bond with Bromine (Halogen-Metal Exchange) rather than the alpha-proton if the temperature allows.

  • Fix: Switch to Method B (PTC) or ensure internal temperature never exceeds -70°C during base addition in Method A.

Issue 2: "The reaction is extremely slow / Low conversion."
  • Diagnosis: Steric hindrance from the ortho-bromo group is blocking the incoming ethyl group.[1]

  • Fix (Method A): Add DMPU or HMPA (careful: toxic).[1] These solvents solvate the lithium cation, making the enolate "naked" and more reactive.

  • Fix (Method B): Increase stirring speed (RPM) or switch catalyst to Aliquat 336 (more lipophilic).

Issue 3: "I see significant dialkylation (adding two ethyl groups)."
  • Diagnosis: The mono-alkylated product is more acidic than the starting material or the base concentration is too high locally.

  • Fix:

    • Use a slight excess of the substrate (starting material), not the base.

    • In Method A: Ensure strictly 1.05 eq of LDA.

    • In Method B: Stop the reaction at 90% conversion. It is easier to separate starting material than dialkylated byproduct.[1]

Data & Comparison

ParameterMethod A: Cryogenic EnolateMethod B: Phase Transfer Catalysis
Base LDA / LiHMDS50% NaOH
Solvent THF (Anhydrous)Toluene / Water
Temp -78°C to -20°C25°C to 50°C
Bromine Stability Risk (Li-Br exchange)Safe (Chemoselective)
Key Additive DMPU (for reactivity)TBAB (for transport)
Typical Yield 65-75%80-90%
Scalability Low (Cooling costs)High

Visualizing the Failure Mode (Li-Br Exchange)

This diagram illustrates why temperature control is non-negotiable in Method A.

FailureMechanism Substrate 2-Bromophenylacetate LDA LDA (Base) Substrate->LDA TempHigh Temp > -60°C LDA->TempHigh kinetic energy TempLow Temp < -70°C LDA->TempLow PathB Path B: Li-Br Exchange (Attack on Br) TempHigh->PathB PathA Path A: Deprotonation (Alpha-Lithiation) TempLow->PathA Product Enolate Formed (Ready for Alkylation) PathA->Product Byproduct Aryl Lithium Species (Loss of Br -> Des-bromo impurity) PathB->Byproduct

Caption: Mechanism of Halogen-Metal exchange vs. desired Deprotonation controlled by temperature.

References

  • O'Donnell, M. J. (2001). "Phase-Transfer Catalysis in Asymmetric Synthesis." Accounts of Chemical Research.

  • Parham, W. E., & Jones, L. D. (1976). "Selective Halogen-Lithium Exchange in Bromophenylalkyl Halides." Journal of Organic Chemistry. (Foundational text on the lability of ortho-bromo lithiation).

  • Makosza, M., & Jonczyk, A. (1976). "Phase-Transfer Catalysis in Organic Synthesis." Organic Syntheses. (General protocol for PTC alkylation of phenylacetates).

  • PubChem Compound Summary. (2023). "Ethyl 2-bromophenylacetate."[5] National Center for Biotechnology Information.

Sources

Technical Support Center: Separation of Ortho- and Para-Bromophenyl Butanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis and purification of bromophenyl butanoic acid isomers. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in separating the ortho- and para- positional isomers of 4-bromophenyl butanoic acid. Positional isomers often exhibit very similar physicochemical properties, making their separation a significant analytical and preparative challenge.[1][2] This resource provides in-depth troubleshooting advice and detailed protocols to help you achieve baseline resolution and high purity.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of ortho- and para-bromophenyl butanoic acid isomers so challenging?

A1: The primary challenge lies in the subtle structural differences between the two isomers. Both compounds have the same molecular formula (C₁₀H₁₁BrO₂) and molecular weight (243.1 g/mol ).[3][4][5] Their polarity and hydrophobicity are very similar, leading to near-identical retention times on standard chromatography columns and similar solubilities in common solvents.[2] The only difference is the position of the bromine atom on the phenyl ring relative to the butanoic acid side chain. This slight change in molecular geometry is often insufficient to allow for easy separation without optimized methods that can exploit these minor differences.

Q2: What is the best initial approach for separating these isomers: HPLC, GC, or crystallization?

A2: The optimal technique depends on your objective (analytical quantification vs. preparative isolation) and available equipment.

  • High-Performance Liquid Chromatography (HPLC) is the recommended starting point for analytical method development. It offers high resolving power and versatility in column chemistries and mobile phase compositions that can be fine-tuned to achieve separation.[6][7]

  • Gas Chromatography (GC) is a viable option but is complicated by the low volatility and high polarity of the carboxylic acid group. This necessitates a derivatization step to convert the acid into a more volatile ester or silyl ether, adding complexity to the workflow.[2]

  • Fractional Crystallization is most suitable for large-scale, preparative separation but requires significant method development.[8] Its success hinges on finding a solvent system where the two isomers have a meaningful difference in solubility, which can be a trial-and-error process.[9]

Below is a general workflow to guide your strategy.

G start Mixture of o/p-Bromophenyl Butanoic Acid Isomers analytical_hplc Develop Analytical HPLC Method start->analytical_hplc resolution_check Is Baseline Resolution Achieved? analytical_hplc->resolution_check scale_up Scale-Up to Preparative HPLC resolution_check->scale_up  Yes optimize_hplc Troubleshoot & Optimize HPLC (See Guide Below) resolution_check->optimize_hplc No end_product Pure Isomers scale_up->end_product optimize_hplc->resolution_check alternative_methods Explore Alternative Techniques optimize_hplc->alternative_methods gc_method Develop Derivatization & GC Method alternative_methods->gc_method crystallization Develop Fractional Crystallization Protocol alternative_methods->crystallization gc_method->end_product crystallization->end_product G start Poor Resolution or Co-elution check_column Is column a standard C18? start->check_column switch_column Switch to Phenyl-Hexyl or Polar-Embedded Column check_column->switch_column Yes check_mobile_phase Is mobile phase optimized? check_column->check_mobile_phase No switch_column->check_mobile_phase adjust_solvent Vary Organic Solvent (MeCN vs. MeOH) & Strength check_mobile_phase->adjust_solvent No check_ph Is pH controlled & appropriate? (Recommended: 2.5-3.5) check_mobile_phase->check_ph Yes adjust_solvent->check_ph add_buffer Add Buffer (e.g., 10-20 mM Phosphate/Formate) check_ph->add_buffer No check_temp Is temperature stable? check_ph->check_temp Yes add_buffer->check_temp use_oven Use a column oven (e.g., 30-40 °C) for reproducibility check_temp->use_oven No success Resolution Achieved check_temp->success Yes use_oven->success

Caption: Troubleshooting workflow for improving HPLC isomer resolution.

Experimental Protocols

Protocol 1: Analytical HPLC Method

This protocol provides a robust starting point for separating ortho- and para-bromophenyl butanoic acid.

ParameterRecommended ConditionRationale & Expert Notes
Column Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3.5 µm)Prioritizes π-π interactions to differentiate isomer electronics and sterics.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress ionization of the carboxylic acid, preventing peak tailing. [6]
Mobile Phase B Acetonitrile (MeCN)A good general-purpose organic solvent.
Gradient 40-70% B over 15 minutesA scouting gradient to determine the approximate elution conditions. Can be optimized to an isocratic method for better resolution once retention times are known.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 35 °CImproves efficiency and ensures reproducible retention times. [10]
Injection Vol. 5 µLKeep volume low to minimize band broadening. [10]
Detection UV at 220 nm or 254 nmThe phenyl ring provides strong chromophores at these wavelengths.
Sample Prep. Dissolve sample in 50:50 MeCN:WaterEnsure the sample solvent is not significantly stronger than the initial mobile phase to prevent peak distortion. [10]
Protocol 2: GC-MS Analysis via Derivatization

This method is for confirmation and quantification when HPLC is insufficient or unavailable.

Part A: Derivatization (Esterification with Methanol)

Causality: The carboxylic acid is converted to a methyl ester to increase volatility and thermal stability, making it suitable for GC analysis.

  • Sample Preparation: Dissolve ~1-2 mg of the isomer mixture in 1 mL of anhydrous Methanol in a 2 mL GC vial.

  • Acid Catalyst: Add 50 µL of concentrated sulfuric acid (H₂SO₄) as a catalyst.

  • Reaction: Cap the vial tightly and heat at 60 °C for 1 hour in a heating block or water bath.

  • Neutralization & Extraction: After cooling to room temperature, add 1 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid. Add 0.5 mL of a non-polar solvent like Hexane or Ethyl Acetate, vortex for 30 seconds, and let the layers separate.

  • Analysis: Carefully transfer the top organic layer to a new GC vial for injection.

Part B: GC-MS Conditions

ParameterRecommended ConditionRationale & Expert Notes
Column DB-5ms or similar (30 m x 0.25 mm, 0.25 µm)A mid-polarity column suitable for separating aromatic compounds.
Injector Temp. 250 °CEnsures rapid volatilization of the derivatized analytes.
Carrier Gas Helium, constant flow at 1.2 mL/minInert and provides good efficiency.
Oven Program Start at 100 °C, hold 2 min. Ramp at 10 °C/min to 280 °C, hold 5 min.A general-purpose program that should be sufficient to elute the methyl esters. [2]
MS Detector Scan mode (e.g., 50-400 m/z)To confirm the molecular ion of the derivatized product (m/z = 257/259) and identify isomers by fragmentation.
Protocol 3: Fractional Crystallization Method Development

Causality: This technique exploits small differences in the solubility of the isomers in a specific solvent. One isomer will preferentially crystallize out of a supersaturated solution, leaving the other enriched in the mother liquor. [8]

  • Solvent Screening (Small Scale):

    • In separate small vials, test the solubility of your isomer mixture (~10 mg) in various solvents (~0.5 mL) at room temperature and with gentle heating. Test solvents like Heptane, Toluene, Ethyl Acetate, Isopropanol, and mixtures thereof. [11] * The ideal solvent is one in which the material is sparingly soluble at room temperature but fully dissolves upon heating.

  • Crystallization Trial:

    • Dissolve a larger quantity of the isomer mixture (e.g., 1 g) in the minimum amount of the chosen hot solvent to create a saturated solution.

    • Allow the solution to cool very slowly to room temperature, and then further cool in an ice bath. Slow cooling is critical for forming well-defined crystals and achieving good separation.

    • Collect the first crop of crystals by vacuum filtration.

    • Concentrate the remaining solution (mother liquor) by ~25% and cool again to obtain a second crop of crystals.

  • Purity Analysis:

    • Analyze the purity of the starting material, the first crystal crop, and the second crystal crop using the analytical HPLC method (Protocol 1).

    • If one crop is significantly enriched in one isomer, the solvent system is promising for scaling up. The process can be repeated (recrystallization) to further enhance purity.

References

  • Separation of 4-Bromophenylacetic acid on Newcrom R1 HPLC column . SIELC. Available at: [Link]

  • Schürenkamp, J., Beike, J., Pfeiffer, H., & Köhler, H. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets . International Journal of Legal Medicine, 125(1), 95-9. Available at: [Link]

  • Ito, Y. (2005). Preparative separation of isomeric sulfophthalic acids by conventional and pH-zone-refining counter-current chromatography . Journal of Chromatography A, 1082(2), 161-7. Available at: [Link]

  • How are the ortho and para positions of benzene separated? . ResearchGate. (2013). Available at: [Link]

  • Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid . Organic Syntheses, 95, 328-344. Available at: [Link]

  • Separation of positional isomers . Chromatography Forum. (2017). Available at: [Link]

  • Ruble, J. C. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid . ResearchGate. Available at: [Link]

  • Synthesis of 4-phenylbutyric acid. Google Patents. (EP1404638B1).
  • An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate . Quick Company. Available at: [Link]

  • HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material . MDPI. Available at: [Link]

  • 4-(2-Bromophenyl)butanoic acid . PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Sinha, K., et al. (2014). Synthesis & Determination of Isomeric form of “2-[(3- Bromophenyl) hydrazono] 3- oxo- Butanoic Acid” . IOSR Journal of Applied Chemistry. Available at: [Link]

  • Chiral HPLC Separations . Phenomenex. Available at: [Link]

  • The Science and Strategy Behind Isomer Separation . Rotachrom Technologies. (2024). Available at: [Link]

  • 3-(4-Bromophenyl)butanoic acid . PubChem. National Center for Biotechnology Information. Available at: [Link]

  • MacKinnon, J. W., et al. (2021). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids . PMC. Available at: [Link]

  • LC Chromatography Troubleshooting Guide . HALO Columns. (2023). Available at: [Link]

  • Crystallization of Four Troglitazone Isomers: Selectivity and Structural Considerations . MDPI. (2021). Available at: [Link]

  • 2-(4-Bromophenyl)butanoic acid . PubChem. National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Support Center: Purification of 2-(2-Bromophenyl)butanoic Acid

[1]

Executive Summary & Chemical Context

This guide addresses the purification of 2-(2-Bromophenyl)butanoic acid (CAS: N/A for specific isomer, generic structure analysis). High-purity isolation of this intermediate is critical as the ortho-bromo substituent provides a steric and electronic handle for downstream cross-coupling (e.g., Suzuki-Miyaura) or cyclization reactions.

The Challenge: The purification strategy depends entirely on the synthesis route used. The two most common impurities are:

  • Neutral Impurities: Unreacted alkyl halides (e.g., ethyl iodide) or intermediate esters/nitriles.[1]

  • Acidic Impurities: Unreacted 2-bromophenylacetic acid (from under-alkylation).[1]

Quick Decision Matrix:

If your Starting Material (SM) was... Your Impurity is... Recommended Protocol
Alkyl Halide (e.g., Ethyl Bromide) Neutral / Volatile Protocol A (Evaporation/Extraction)
Ester or Nitrile Intermediate Neutral / Lipophilic Protocol B (Acid-Base Extraction)

| 2-Bromophenylacetic Acid | Acidic (Similar pKa) | Protocol C (Recrystallization) |[1]

Detailed Purification Protocols

Protocol A/B: Removal of Neutral Impurities (The "Standard" Workup)

Applicable for: Unreacted Alkyl Halides, Esters, or Nitriles.[1]

Since the product is a carboxylic acid (

Reagents Required:

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)[1]

  • Saturated Sodium Bicarbonate (

    
    , aq) or 1M NaOH[1]
    
  • 1M Hydrochloric Acid (HCl)[1][2]

  • Brine[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude reaction mixture in DCM or MTBE (approx. 10 mL per gram of crude).

  • Basification (Critical Step):

    • Add 1M NaOH or Sat.[1]

      
       to the organic layer.
      
    • Technical Note: Target pH > 10.[1] The product converts to its sodium salt (R-COO⁻Na⁺) and migrates to the Aqueous Layer .[1]

    • Troubleshooting: If using

      
      , vigorous bubbling (
      
      
      ) will occur.[1] Vent the funnel frequently.
  • Separation:

    • Keep the Aqueous Layer. [1]

    • The Organic Layer contains the unreacted neutral Starting Material (Ester/Halide).[1] Discard it (or save for recovery).

  • Wash: Wash the aqueous layer once with fresh organic solvent to remove entrained neutral impurities.

  • Acidification:

    • Cool the aqueous layer to 0–5°C.

    • Slowly add 1M HCl until pH < 2.[1] The product will precipitate or oil out as the free acid (R-COOH).[1]

  • Extraction: Extract the now-acidic aqueous layer with fresh DCM (x3).[1]

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    

Visualizing the Workflow:

ExtractionWorkflowStartCrude Mixture(Acid Product + Neutral SM)AddBaseAdd Organic Solvent+ 1M NaOH (aq)Start->AddBaseSep1Phase SeparationAddBase->Sep1OrgLayer1Organic Layer 1(Contains Neutral SM)Sep1->OrgLayer1Top Layer(if Ether)AqLayer1Aqueous Layer 1(Contains Product Salt)Sep1->AqLayer1Bottom Layer(if DCM)WasteDiscardOrgLayer1->WasteAcidifyAcidify with HCl(pH < 2)AqLayer1->AcidifyExtractExtract with DCMAcidify->ExtractFinalOrgFinal Organic Layer(Pure Product)Extract->FinalOrg

Figure 1: Acid-Base extraction logic for separating 2-(2-Bromophenyl)butanoic acid from neutral precursors.

Protocol C: Removal of Acidic Impurities (The "Hard" Case)

Applicable for: Unreacted 2-Bromophenylacetic acid.[1]

The Problem: If you synthesized the product via alkylation of 2-bromophenylacetic acid, unreacted starting material is also an acid. Protocol A/B will extract both compounds. The Solution: Recrystallization based on differential solubility in non-polar solvents.

Solvent System:

  • Primary: Hexanes or Heptane (Anti-solvent)[1]

  • Secondary: Ethyl Acetate or Toluene (Solvent)[1]

Procedure:

  • Concentration: Ensure the crude acid is free of solvent (viscous oil or solid).[1]

  • Dissolution: Add minimal hot Ethyl Acetate (or Toluene) to dissolve the crude mass at 60–70°C.

  • Precipitation: Slowly add warm Hexanes/Heptane until the solution turns slightly turbid.

    • Ratio: Typically 1:3 to 1:5 (Solvent:Anti-solvent).[1]

  • Cooling: Allow to cool to room temperature with stirring, then move to a fridge (4°C) for 4–12 hours.

  • Filtration: Filter the white crystalline solid.

    • Note: The starting material (2-bromophenylacetic acid) is generally less soluble in pure hexanes but the alkylated product (butanoic acid derivative) is more lipophilic.[1] However, in mixed systems, the product often crystallizes more readily due to better packing, while the impurity stays in the mother liquor.

    • Validation: Check purity via HPLC or TLC.[1]

Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing during acidification. What do I do?

  • Cause: The product is likely a low-melting solid or contains residual solvent preventing crystal lattice formation.

  • Fix:

    • Extract the oil into DCM.[3]

    • Dry thoroughly with

      
      .
      
    • Evaporate to dryness.

    • Seed it: Scratch the flask walls with a glass rod or add a seed crystal if available.

    • Trituration: Add cold Pentane or Hexane and sonicate. This often forces the oil to solidify into a white powder.

Q2: I see a spot on TLC very close to my product. Is it the starting material?

  • Analysis:

    • 2-Bromophenylacetic acid (SM): More polar.[1] Lower

      
      .[1]
      
    • 2-(2-Bromophenyl)butanoic acid (Product): Less polar (extra ethyl group).[1] Higher

      
      .
      
  • TLC Stain: Both are carboxylic acids; use Bromocresol Green (turns yellow on blue background) for easy visualization.[1] UV (254 nm) will also work due to the aromatic ring.[1]

Q3: Can I use distillation?

  • Advice: Generally No .[1]

  • Reasoning: Carboxylic acids have high boiling points and can decarboxylate or dimerize (anhydride formation) at high temperatures.[1] If you must distill, convert it to the Methyl Ester first (using MeOH/H2SO4), distill the ester (lower BP), and then hydrolyze back to the acid.[1]

Technical Data Summary

Property2-(2-Bromophenyl)butanoic Acid2-Bromophenylacetic Acid (Impurity)
Molecular Weight 243.09 g/mol 215.05 g/mol
Approx.[1] pKa ~4.8~4.3
Solubility (Water) Negligible (pH < 2)Negligible (pH < 2)
Solubility (Hexane) Low (Cold), Moderate (Hot)Very Low
Preferred Purification Acid/Base ExtractionRecrystallization

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989. (Standard procedures for carboxylic acid purification).

  • Divi's Laboratories Ltd. Process for preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. EP2532644A1.[1] European Patent Office, 2012. (Demonstrates selective crystallization of bromophenyl-alkanoic acids using Hexanes/DCM).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 87754, 2-Bromophenylacetic acid. .[1]

  • Ruble, J. C., et al. "Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid."[1][2] Organic Syntheses, 2018, 95, 328-344.[2] (Provides validated workup protocols for phenylbutanoic acid derivatives).[1]

Technical Support Center: Optimizing Reaction Temperature for α-Alkylation of Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the α-alkylation of phenylacetic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Core Principles: The Decisive Role of Temperature

The α-alkylation of a phenylacetic acid first involves deprotonation at the α-carbon to form a nucleophilic enediolate, which then attacks an alkylating agent. Temperature is arguably the most critical variable in this process, as it directly governs reaction rates, the stability of intermediates, and the prevalence of side reactions. The entire optimization strategy often revolves around the principles of kinetic versus thermodynamic control.[1]

  • Kinetic Control (Low Temperature): At very low temperatures (typically -78 °C), reactions are under kinetic control.[2] This means the product that forms the fastest is the major product.[1] For enolate formation, using a strong, sterically hindered base like lithium diisopropylamide (LDA) at -78 °C ensures rapid and irreversible deprotonation.[3][4] This low temperature "freezes" the system, preventing the enolate from equilibrating to other forms or participating in undesired side reactions before the alkylating agent is introduced.[5][6]

  • Thermodynamic Control (Higher Temperature): At higher temperatures (e.g., 0 °C to room temperature), the system has enough energy to overcome activation barriers reversibly.[2] This allows an equilibrium to be established, favoring the most stable product.[1] While phenylacetic acid has only one type of α-proton, running the reaction at higher temperatures can still lead to thermodynamically favored (but undesirable) outcomes like di-alkylation or elimination.[7][8]

Below is a diagram illustrating the fundamental reaction pathway.

G cluster_main α-Alkylation of Phenylacetic Acid PA Phenylacetic Acid Enediolate Enediolate Intermediate PA->Enediolate Deprotonation (Critical Temp. Step 1) Base Strong Base (e.g., LDA) Base->Enediolate Product α-Alkylated Product Enediolate->Product Alkylation (SN2) (Critical Temp. Step 2) AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product

Caption: General workflow for the α-alkylation of phenylacetic acids.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, with a focus on temperature-related solutions.

Q1: My reaction yield is very low, and I'm recovering mostly unreacted starting material. What's wrong?

A1: This classic issue points to a problem in one of the two key steps: enolate formation or alkylation.

  • Cause 1: Incomplete Deprotonation. While strong bases like LDA are highly reactive even at -78 °C, insufficient mixing, poor base quality, or an inaccurate concentration can lead to incomplete enolate formation. The temperature itself is less likely to be the issue for LDA, but it's a crucial starting point.[5][6]

  • Cause 2: Alkylation Step is Too Slow. The subsequent SN2 reaction with the alkyl halide has its own activation energy. If the alkylating agent is unreactive (e.g., a secondary halide or a less reactive primary halide like an alkyl chloride), the reaction may be prohibitively slow at -78 °C.

  • Solution Strategy:

    • Verify Base: First, ensure your base is active and the stoichiometry is correct (typically >2 equivalents for a carboxylic acid to deprotonate both the acidic proton and the α-proton).

    • Gradual Warming: After adding the alkyl halide at -78 °C, allow the reaction to warm slowly. A common strategy is to let the cooling bath expire naturally over several hours, bringing the reaction to room temperature.[9] This gradual increase in thermal energy can be sufficient to drive the alkylation to completion without shocking the system and promoting side reactions.

    • Hold at Intermediate Temperature: For moderately unreactive electrophiles, you might find an optimal temperature between -40 °C and 0 °C. You can try running the alkylation step at a fixed intermediate temperature after the initial deprotonation at -78 °C.

Q2: I'm observing a significant amount of di-alkylated product. How can I improve selectivity for the mono-alkylated product?

A2: Di-alkylation occurs when the mono-alkylated product, which still possesses an acidic α-proton, is deprotonated and reacts with a second molecule of the alkyl halide.

  • Cause: This is often a result of equilibration at higher temperatures.[8] If the reaction is run too warm, or if there is excess base and alkyl halide present after the initial reaction, the system has the opportunity to form the thermodynamically favored di-alkylated product.[8]

  • Solution Strategy:

    • Maintain Low Temperature: The most effective solution is to maintain a low temperature (e.g., -78 °C) throughout the base addition, enolate formation, and alkylation steps. Low temperatures suppress the rate of the second deprotonation.[4]

    • Control Stoichiometry: Use the phenylacetic acid as the limiting reagent or use a precise stoichiometry. Avoid using a large excess of both base and alkyl halide.

    • Inverse Addition: Add the formed enolate solution slowly to the alkyl halide solution (also at low temperature). This ensures the alkyl halide is always in excess relative to the enolate, minimizing the chance of a second deprotonation.

Q3: My mass spectrometry results show byproducts corresponding to elimination from my alkyl halide (e.g., an alkene). Why is this happening?

A3: The enediolate is not only a potent nucleophile but also a strong base. It can initiate an E2 elimination reaction with the alkyl halide, competing with the desired SN2 alkylation.

  • Cause: Elimination reactions are highly temperature-dependent. Higher temperatures significantly favor elimination over substitution, especially with sterically hindered alkyl halides (secondary or tertiary).[7]

  • Solution Strategy:

    • Lower the Temperature: This is the most critical factor. Running the alkylation at -78 °C or even lower if possible will dramatically favor the SN2 pathway.

    • Choose the Right Halide: If possible, use a more reactive halide. The order of reactivity for the SN2 reaction is I > Br > Cl. Using an iodide may allow the reaction to proceed at a lower temperature where elimination is negligible.

Frequently Asked Questions (FAQs)

Q1: Why is -78 °C the "go-to" temperature for so many enolate alkylations?

A1: The prevalence of -78 °C is based on pure convenience and reliability. It is the sublimation temperature of carbon dioxide (dry ice), and a mixture of dry ice with a solvent like acetone or isopropanol creates a stable, long-lasting, and reproducible low-temperature bath.[3] This temperature has been empirically shown to be highly effective for achieving kinetic control in reactions involving strong, non-equilibrating bases like LDA.[5][6][10]

Q2: How does reaction temperature impact enantioselectivity in asymmetric alkylations?

A2: In asymmetric variants, such as those using a chiral base or auxiliary, temperature is paramount for achieving high enantiomeric excess (ee). Higher thermal energy increases molecular motion, which can overcome the subtle energy differences between the diastereomeric transition states that lead to the different enantiomers. Consequently, lower temperatures almost always result in higher enantioselectivity.[11] In many published procedures for enantioselective alkylations of phenylacetic acids, the deprotonation and alkylation steps are meticulously controlled at -78 °C.[12]

Q3: I am using a Phase-Transfer Catalysis (PTC) method. Do the same temperature rules apply?

A3: Not exactly. PTC systems operate under different principles, typically involving a biphasic mixture (e.g., aqueous NaOH and an organic solvent). While some asymmetric PTC alkylations are performed at low temperatures (-40 °C to 0 °C) to maximize enantioselectivity, many standard PTC reactions are run at or above room temperature (e.g., 40 °C) to ensure efficient mass transfer of the catalyst and reactants between the phases.[13][14] In PTC, the temperature optimization is a balance between reaction rate (which increases with temperature) and the stability of the catalyst and reactants, as well as selectivity.

Data Summary Table

BaseSolventTypical Deprotonation Temp.Typical Alkylation Temp.Key Considerations & Potential Issues
LDATHF-78 °C-78 °C to RTGold Standard for Kinetic Control. [5][6] Requires strictly anhydrous conditions. Warming may be needed for unreactive electrophiles.
n-BuLiTHF-78 °C-78 °C to 0 °CVery strong base; can be less selective than LDA. Often used with chiral amines for asymmetric variants.[12]
NaH/KHTHF, DMF0 °C to 25 °C25 °C to 50 °CHeterogeneous reaction, often slower. Higher temps can promote side reactions like elimination and di-alkylation.[2]
NaOH/KOH (PTC)Toluene/H₂O20 °C to 50 °C20 °C to 50 °CGood for industrial scale. Temperature optimization balances rate and catalyst stability.[14][15]

Experimental Protocols

Protocol 1: General Procedure for α-Alkylation under Kinetic Control

This protocol provides a robust starting point for optimizing the α-alkylation of phenylacetic acid.

  • Apparatus Setup: Under an inert atmosphere (N₂ or Ar), add phenylacetic acid (1.0 eq) and anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of LDA in THF (2.1 eq) via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Enolate Formation: Stir the resulting slurry at -78 °C for 1 hour to ensure complete formation of the enediolate.

  • Alkylation: Add the alkyl halide (1.1 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.

  • Reaction Monitoring & Optimization:

    • Condition A (Max Kinetic): Maintain the reaction at -78 °C and take aliquots periodically (e.g., every 2 hours) to monitor by TLC or LC-MS.

    • Condition B (Gradual Warming): After stirring for 2 hours at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature overnight.

  • Quenching: Once the reaction is complete, cool it to 0 °C and quench by slowly adding saturated aqueous NH₄Cl solution.

  • Workup & Analysis: Proceed with standard aqueous workup, extraction, and purification. Analyze the product for yield and purity.

Visualizing the Troubleshooting Workflow

This flowchart can guide your decision-making process when a reaction does not perform as expected.

G Start Reaction Outcome Unsatisfactory LowYield Low Yield? Start->LowYield SideProducts Side Products Observed? Start->SideProducts UnreactedSM High % of Unreacted Starting Material? LowYield->UnreactedSM Yes Dialkylation Di-alkylation? SideProducts->Dialkylation Yes Elimination Elimination (Alkene)? SideProducts->Elimination Yes SlowAlkylation Hypothesis: Alkylation step is too slow at -78 °C. UnreactedSM->SlowAlkylation ActionWarm Action: 1. Allow gradual warming to RT. 2. Hold at an intermediate temp (e.g., -40 °C). SlowAlkylation->ActionWarm TempTooHigh1 Hypothesis: Temperature is too high, allowing for a second deprotonation. Dialkylation->TempTooHigh1 TempTooHigh2 Hypothesis: Temperature is too high, favoring E2 over SN2. Elimination->TempTooHigh2 ActionLowTemp1 Action: Maintain reaction strictly at -78 °C. Check stoichiometry. TempTooHigh1->ActionLowTemp1 ActionLowTemp2 Action: Maintain reaction strictly at -78 °C. Consider using a more reactive halide (R-I). TempTooHigh2->ActionLowTemp2

Caption: A troubleshooting flowchart for temperature optimization.

References

  • 23.6: Alkylation of the alpha-Carbon via the LDA pathway - Chemistry LibreTexts. Available at: [Link]

  • 21.6: Alkylation of the alpha-Carbon via the LDA pathway - Chemistry LibreTexts. Available at: [Link]

  • The Effect of Temperature on Selectivity in the Oscillatory Mode of the Phenylacetylene Oxidative Carbonylation Reaction - National Institutes of Health (NIH). Available at: [Link]

  • Industrial Phase-Transfer Catalysis - PTC Organics. Available at: [Link]

  • Kinetic versus Thermodynamic Control of Reactions - Organic Chemistry Class Notes. Available at: [Link]

  • Alpha-alkylation kinetic and thermodynamic - YouTube. Available at: [Link]

  • Enolates - Formation, Stability, and Simple Reactions - Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry - 21.4 Alpha Alkylation - YouTube. Available at: [Link]

  • Kinetic vs thermodynamic control: for what reactions must these be considered? - Reddit. Available at: [Link]

  • Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries - National Institutes of Health (NIH). Available at: [Link]

  • Kinetic Versus Thermodynamic Enolates - Master Organic Chemistry. Available at: [Link]

  • Enantioselective .ALPHA.-Alkylation of Phenylacetic Acid Using a Chiral Bidentate Lithium Amide as a Chiral Auxiliary. - ResearchGate. Available at: [Link]

  • Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis - Frontiers. Available at: [Link]

  • Alkylation of N-substituted 2-phenylacetamides - Semantic Scholar. Available at: [Link]

  • 12.5: α-Carbon Reactions in the Synthesis Lab - Kinetic vs. Thermodynamic Alkylation Products - Chemistry LibreTexts. Available at: [Link]

  • Alkylation of enolates - Oxford University Press. Available at: [Link]

  • Phase-Transfer Catalysis (PTC) - Macmillan Group, Princeton University. Available at: [Link]

  • Why should alkylation of enols/carbonyl compounds be done at low temperature with a strong base? - Chemistry Stack Exchange. Available at: [Link]

  • Towards continuous enantioselective α-alkylation of ketones via direct enamine photoexcitation - reposiTUm. Available at: [Link]

  • 18: Reactions of Enolate Ions and Enols - Chemistry LibreTexts. Available at: [Link]

  • 22.7: Alkylation of Enolate Ions - Chemistry LibreTexts. Available at: [Link]

  • Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. Available at: [Link]

Sources

avoiding lactone formation during 2-(2-Bromophenyl)butanoic acid activation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for chemists and researchers working with 2-(2-Bromophenyl)butanoic acid. This guide is tailored to address a frequent and critical challenge encountered during the activation of this carboxylic acid: the formation of an unwanted seven-membered lactone. This document provides troubleshooting advice, answers to frequently asked questions, and robust protocols to help you navigate this common synthetic hurdle and achieve your desired products.

Troubleshooting Guide: Mitigating Lactone Formation

This section is dedicated to resolving specific issues that arise during the activation of 2-(2-Bromophenyl)butanoic acid for subsequent reactions, such as amide bond formation.

Q1: I am activating 2-(2-Bromophenyl)butanoic acid with a standard carbodiimide reagent like EDC, but a significant lactone byproduct is forming. What is the cause, and how can I prevent this?

A1: Understanding Intramolecular Cyclization

The formation of a seven-membered lactone is a result of intramolecular cyclization. The proximity of the carboxylic acid to the ortho-bromine on the phenyl ring creates a favorable environment for the carboxylate to act as an internal nucleophile and displace the bromide.

When using a carbodiimide like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), a highly reactive O-acylisourea intermediate is formed. This intermediate is susceptible to attack by both the desired external nucleophile (e.g., an amine) and the internal carboxylate. Due to the favorable conformation of 2-(2-Bromophenyl)butanoic acid, this intramolecular reaction can be quite rapid.

Key Solutions:

  • Temperature Control: Lowering the reaction temperature to 0 °C or below can significantly decrease the rate of the intramolecular cyclization, allowing the desired intermolecular reaction to predominate.[1]

  • Alternative Activating Agents:

    • Acid Halide Formation: Converting the carboxylic acid to a more stable acid chloride is a highly effective method to prevent lactonization.[2][3]

      • Thionyl Chloride (SOCl₂): This reagent readily converts carboxylic acids to acid chlorides.[2][3]

      • Oxalyl Chloride ((COCl)₂): Often used with a catalytic amount of dimethylformamide (DMF), this reagent provides a milder alternative to thionyl chloride.[4][5][6]

    • Carbodiimides with Additives: If a carbodiimide-based coupling is preferred, the addition of certain reagents can form a more stable active ester, which is less prone to intramolecular cyclization.

      • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®: These additives react with the O-acylisourea intermediate to generate an active ester that is more selective for the external nucleophile.

Validated Protocol: Acid Chloride Formation via Oxalyl Chloride

  • In a flame-dried flask under an inert atmosphere, dissolve 2-(2-Bromophenyl)butanoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Slowly add oxalyl chloride (1.2–1.5 eq).

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Allow the reaction to warm to room temperature and stir for 1–2 hours.

  • Monitor the reaction for the disappearance of the starting material by thin-layer chromatography (TLC).

  • Once complete, remove the solvent and excess oxalyl chloride under reduced pressure.

  • The resulting crude acid chloride can be used immediately in the subsequent reaction.

Mechanism of Lactone Formation

lactone_formation cluster_activation Activation Step cluster_pathways Reaction Pathways Acid 2-(2-BrPh)butanoic Acid Intermediate O-Acylisourea Intermediate (Highly Reactive) Acid->Intermediate +EDC EDC EDC Lactone Undesired Lactone Intermediate->Lactone Product Desired Product (e.g., Amide) Intermediate->Product + External Nucleophile (Slower) Amine External Nucleophile (e.g., Amine)

Caption: Competing pathways of the reactive O-acylisourea intermediate.

Q2: Even after forming the acid chloride, I am still observing lactone formation, particularly during the workup. Why is this happening?

A2: Hydrolysis and Subsequent Cyclization

Acid chlorides are sensitive to moisture and can be hydrolyzed back to the carboxylic acid during aqueous workup.[7] Once the carboxylic acid is reformed, it can undergo cyclization, especially if the conditions are basic or if heat is applied.

Preventative Measures:

  • Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis of the acid chloride.

  • Non-Aqueous Workup: If your subsequent reaction allows, consider a non-aqueous workup. This might involve filtering off any solid byproducts and using the resulting solution directly.

  • Use of a Non-Nucleophilic Base: If a base is required to scavenge HCl during the acid chloride formation, use a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA).

Frequently Asked Questions (FAQs)

Q: What is the driving force behind the formation of this seven-membered lactone?

A: The formation of the seven-membered lactone is thermodynamically favorable due to the creation of a stable, fused ring system. The proximity of the reacting groups in the starting material lowers the entropic barrier to cyclization.

Q: Are there superior activating agents that are specifically designed to minimize such side reactions?

A: Yes, modern peptide coupling reagents are often more effective at preventing unwanted side reactions.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This uronium-based reagent forms a more stable active ester that is less susceptible to intramolecular reactions.[8][9][10] It is typically used with a non-nucleophilic base.

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): This is another highly efficient coupling reagent known for suppressing side reactions and is considered a safer alternative to other benzotriazole-based reagents.[11]

Comparison of Activating Agents

Activating AgentPropensity for LactonizationAdvantagesDisadvantages
EDC/DCC (alone)HighReadily available, inexpensiveHigh risk of lactonization, byproduct removal can be difficult
SOCl₂ / (COCl)₂Low (with proper handling)Forms a stable intermediate, cost-effectiveReagents are corrosive and moisture-sensitive
EDC/HOBt or OxymaModerateReduces lactonization compared to EDC aloneHOBt has safety concerns regarding its explosive nature when dry
HATU/COMULowHigh yields, low risk of side reactionsMore expensive

Q: Would a palladium-catalyzed carbonylation approach be a viable alternative to circumvent this problem?

A: A palladium-catalyzed carbonylation could be an excellent alternative strategy, particularly if you are designing a synthesis from the ground up. This approach could potentially form an amide or ester directly from the corresponding aryl bromide, bypassing the need to isolate and activate the carboxylic acid. However, this would represent a significant change to an existing synthetic route.

Decision Tree for Selecting an Activation Method

activation_workflow Start Start: Activate 2-(2-BrPh)butanoic Acid Check_Lactone Is lactone formation a concern? Start->Check_Lactone Use_EDC Use EDC/DCC alone Check_Lactone->Use_EDC No Add_Additive Use EDC with HOBt or Oxyma Check_Lactone->Add_Additive Yes Success Successful Coupling Use_EDC->Success Check_Severity Is lactonization still problematic? Add_Additive->Check_Severity Use_Acid_Halide Convert to Acid Halide (e.g., with (COCl)₂) Check_Severity->Use_Acid_Halide Yes, and cost is a factor Use_Modern_Reagent Use HATU or COMU Check_Severity->Use_Modern_Reagent Yes, and maximizing yield is critical Check_Severity->Success No Use_Acid_Halide->Success Use_Modern_Reagent->Success

Caption: A workflow for choosing the appropriate activation method.

References

  • Synthesis of a lactone. Chemistry Stack Exchange. [Link]

  • Process for the activation of carboxylic acids.
  • Lactone synthesis. Organic Chemistry Portal. [Link]

  • Reaction path to form lactones from bromoalkanoate Br(CH 2 ) m COO − in... ResearchGate. [Link]

  • HATU. Wikipedia. [Link]

  • Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. YouTube. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Optimizing the intramolecular cyclization of 2a in a two-phase system a. ResearchGate. [Link]

  • converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses. [Link]

  • Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Walsh Medical Media. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. YouTube. [Link]

  • Z-L-Phg-Val-OMe. Organic Syntheses. [Link]

  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. [Link]

  • 08.09 Activation Substitution of Carboxylic Acids. YouTube. [Link]

  • Lactone. Wikipedia. [Link]

  • Figure CX5.1. Possible syntheses of an acid chloride. Reactivity: substitution at carboxyl. [Link]

  • Catalyst-controlled site-selective methylene C–H lactonization of dicarboxylic acids. ResearchGate. [Link]

  • Method of Peptide Synthesis.
  • PREPARATION OF 2-(2-CHLORO-4-TRIFLUOROMETHYLPHENYL)-6-NITRO-1H-INDOLE-4-CARBOXYLIC ACID PYRROLIDIN-1-YL-AMIDE. Organic Syntheses. [Link]

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. [Link]

  • Need help in converting a carboxylic acid to an acyl chloride. Reddit. [Link]

  • Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds. Journal of the American Chemical Society. [Link]

Sources

Technical Support Center: Purification of Oily 2-(2-Bromophenyl)butanoic Acid

[1]

Status: Operational Agent: Senior Application Scientist (Organic Synthesis Division) Ticket ID: #PUR-2BB-OIL-001[1]

Executive Summary

Welcome to the technical support hub for 2-(2-Bromophenyl)butanoic acid . We understand the frustration of dealing with this intermediate. Due to the ortho-bromo substituent and the flexible ethyl chain at the alpha position, this molecule exhibits a high entropic barrier to crystallization. It frequently presents as a viscous, amber oil rather than a discrete solid, a phenomenon known as "oiling out" (liquid-liquid phase separation) during workup.[1]

This guide moves beyond basic textbook advice, offering field-tested protocols to resolve the oily state, remove impurities, and achieve pharmaceutical-grade purity.

Phase 1: Diagnostic & Triage

Q: Why is my product an oil instead of a solid?

A: The "oily" state is likely a combination of intrinsic physical properties and impurity-driven melting point depression.[2]

  • Rotational Freedom: The alpha-ethyl group and the ortho-bromo steric clash create significant rotational freedom, disrupting the crystal lattice packing energy.

  • The "Grease" Effect: Trace amounts of non-polar impurities (unreacted alkyl halides or decarboxylated byproducts like 1-bromo-2-propylbenzene) act as solvents, keeping the acid in a liquid phase.[1]

  • Oiling Out: During recrystallization, if the critical solution temperature (CST) is lower than the melting point of the solvated product, the compound separates as an oil before it can crystallize.

Q: Should I attempt vacuum distillation?

A: Proceed with extreme caution. While 2-(2-Bromophenyl)butanoic acid can be distilled (approx.[1] BP >160°C at high vacuum), the ortho-bromo group is susceptible to thermal dehalogenation or cyclization at high temperatures.

  • Recommendation: Use Acid-Base Extraction (Phase 2) as the primary purification method.[1] Use Kugelrohr distillation only as a last resort for small batches.

Phase 2: The Core Solution (Acid-Base Extraction)

This is the most robust method to purify oily carboxylic acids. It relies on chemically switching the phase preference of the molecule, leaving non-acidic "oily" impurities behind.

Protocol: Chemical Phase-Switching
ParameterSpecification
Solvent A (Organic) Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)
Solvent B (Base) 1M NaOH (preferred) or Saturated NaHCO₃
Solvent C (Acid) 2M or 6M HCl
Target pH (Extraction) pH > 12
Target pH (Precipitation) pH < 2
Step-by-Step Workflow
  • Dissolution: Dissolve the crude oily residue in DCM (10 mL per gram of crude).

  • Base Extraction: Extract the organic layer with 1M NaOH (2 x volumes).

    • Mechanism:[1][2][3][4][5][6][7][8] The acid deprotonates to form sodium 2-(2-bromophenyl)butanoate, which migrates to the water phase.

    • Impurity Removal: Non-acidic impurities (starting materials, aldehydes, decarboxylated byproducts) remain in the DCM.[1]

  • Phase Separation: Separate layers. Keep the Aqueous Layer (Top).

    • Optional Wash: Wash the aqueous layer once with fresh DCM to remove entrained organics.

  • Acidification: Cool the aqueous layer to 0-5°C. Slowly add 6M HCl with vigorous stirring until pH < 1.

    • Observation: The product will crash out. If it oils out again here, extract with fresh DCM, dry over MgSO₄, and concentrate.[1]

  • Recovery: Evaporate the solvent to yield the purified acid.

Visual Workflow: Acid-Base Purification

AcidBaseExtractionStartCrude Oily Mixture(Acid + Impurities)DissolveDissolve in DCMStart->DissolveExtractExtract with 1M NaOHDissolve->ExtractSepPhase SeparationExtract->SepOrgLayerOrganic Layer(Contains Impurities)Sep->OrgLayerTop/Bottom dependson solvent densityAqLayerAqueous Layer(Contains Product Salt)Sep->AqLayerDiscardDiscard to WasteOrgLayer->DiscardWashWash with fresh DCM(Discard Organic)AqLayer->WashAcidifyAcidify with HCl to pH < 1Wash->AcidifyResultProduct Precipitates(Extract & Dry)Acidify->Result

Caption: Kinetic phase-separation workflow for removing non-acidic impurities from 2-(2-Bromophenyl)butanoic acid.

Phase 3: Advanced Crystallization (The "Salt Trick")

Q: I need a crystalline solid for X-ray/Storage. The oil won't solidify.

A: If the free acid refuses to crystallize, convert it to a Dicyclohexylamine (DCHA) salt. DCHA salts of oily acids are notoriously high-melting, crystalline solids.[1] This is a standard industry technique for isolating difficult acids.[1]

Protocol: DCHA Salt Formation
  • Dissolve: Dissolve 1 equivalent of your purified oily acid in Acetone or Ethyl Acetate.[1]

  • Add Amine: Add 1.05 equivalents of Dicyclohexylamine (DCHA) dropwise.

  • Crystallize: The salt often precipitates immediately.[1] If not, cool to -20°C.[1]

  • Filter: Collect the white solid.

  • Recovery (Optional): To recover the free acid later, simply suspend the salt in water and acidify with HCl (reverting to Phase 2).

Phase 4: Troubleshooting Guide

Q: The product "oiled out" during recrystallization (emulsion formed).

A: This indicates you hit the "miscibility gap" before the crystallization boundary.[9]

Immediate Fixes:

  • The "Cloud Point" Method: Reheat the mixture until clear. Add the anti-solvent (e.g., water or hexanes) dropwise only until a faint turbidity persists. Do NOT add excess. Stop stirring and let it sit undisturbed.

  • Seed with Isomorphs: If you lack seed crystals of the target, try seeding with a similar aryl acid (e.g., 2-phenylbutanoic acid) to induce nucleation, though this risks cross-contamination.[1]

  • Solvent Swap: Switch to a solvent system with a higher boiling point to bypass the oiling temperature, or use Cyclohexane (often works well for hydrophobic aryl acids).[1]

Decision Tree: Oiling Out Remediation

OilingOutStartProblem: Product Oils OutDuring CoolingCheckPurityIs Purity > 95%?Start->CheckPurityNoPurityImpurities are depressing MPCheckPurity->NoPurityNoYesPurityThermodynamic Issue(Miscibility Gap)CheckPurity->YesPurityYesGoExtractPerform Acid-BaseExtraction (Phase 2)NoPurity->GoExtractSolventCheckCurrent Solvent System?YesPurity->SolventCheckPolarAlcohol/WaterSolventCheck->PolarNonPolarHexanes/EtOAcSolventCheck->NonPolarAction1Add more Alcohol(Redissolve Oil)Polar->Action1Action2Switch to Cyclohexaneor PentaneNonPolar->Action2

Caption: Logic flow for diagnosing and treating oiling-out phenomena in aryl-alkanoic acids.

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for carboxylic acid purification and DCHA salt formation).

  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Org. Synth. 2018, 95, 328-344.[1][4] (Analogous structure purification and handling of bromophenyl acids).

  • Mettler Toledo. (n.d.).[1] Oiling Out in Crystallization. (Thermodynamic explanation of liquid-liquid phase separation).

  • ChemSynthesis. (2025).[1][10] 4-(2-Bromophenyl)butanoic acid Properties. (Physical property data verification).

Validation & Comparative

Comparative Guide: 1H NMR Spectral Profiling of 2-(2-Bromophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ortho-Effect Challenge

In the development of phenylbutanoic acid derivatives (common scaffolds in NSAIDs and metabolic regulators), distinguishing regioisomers is a critical quality attribute. 2-(2-Bromophenyl)butanoic acid presents a unique spectral footprint compared to its parent scaffold (2-phenylbutanoic acid) and its para-substituted isomer.

This guide objectively compares the 1H NMR chemical shifts of the target compound against these alternatives. The "performance" metric here is defined as the spectral resolution capability —how effectively specific signals allow for the rapid identification of the ortho-bromo regioisomer in crude reaction mixtures.

Key Findings
  • Diagnostic Signal: The ortho-bromo substituent induces a specific deshielding effect on the aromatic H-3' proton (~7.58 ppm) and the chiral

    
    -proton, distinguishing it from the symmetric AA'BB' pattern of the para-isomer.
    
  • Conformational Locking: Steric hindrance from the ortho-bromine restricts rotation around the C(ipso)-C(

    
    ) bond, often broadening the 
    
    
    
    -proton signal in non-polar solvents (CDCl
    
    
    ) compared to polar solvents (DMSO-
    
    
    ).

Structural & Spectral Logic (The "Why")

To interpret the data accurately, we must understand the electronic and steric environment.

The Molecule

The structure consists of a butanoic acid chain substituted at the C2 position with a 2-bromophenyl ring.

  • Chiral Center: C2 (The

    
    -carbon).
    
  • Electronic Effect: Bromine is electron-withdrawing (inductive, -I) but resonance donating (+R). In the NMR context, the inductive effect dominates the ortho position.

  • Steric Effect: The bulky bromine atom at the ortho position creates a "roofing" effect over the

    
    -proton, altering its magnetic environment significantly compared to the para isomer.
    
Visualizing the Signaling Pathway (Structural Logic)

NMR_Logic Struct 2-(2-Bromophenyl) butanoic acid OrthoBr Ortho-Bromine Substituent Struct->OrthoBr AlphaH Alpha-Proton (H-2) Shift & Multiplicity OrthoBr->AlphaH Steric Deshielding AromH Aromatic Region (Symmetry Loss) OrthoBr->AromH Electronic Deshielding Result Diagnostic ABCD System AlphaH->Result AromH->Result

Figure 1: Causal relationship between the ortho-bromo substituent and the resulting spectral fingerprint.

Comparative Data Analysis

The following table synthesizes experimental expectations and theoretical increment calculations to compare the target against its primary alternatives.

Solvent: CDCl


 (7.26 ppm ref) | Frequency:  400 MHz
Proton AssignmentTarget: 2-(2-Bromophenyl) Alt 1: 2-(4-Bromophenyl) Alt 2: 2-Phenyl (Parent) Differentiation Note
COOH (Acid) 10.5 - 12.0 (br s)10.5 - 12.0 (br s)10.5 - 12.0 (br s)Non-diagnostic; exchangeable.
Ar-H (Ortho to Br) 7.58 (dd, 1H) 7.45 (d, 2H)N/AKey Identifier. The ortho isomer shows a distinct downfield doublet/multiplet.
Ar-H (Other) 7.10 - 7.35 (m, 3H)7.15 (d, 2H)7.25 - 7.35 (m, 5H)Para isomer shows symmetric AA'BB' system; Target shows complex ABCD.

-CH (H-2)
3.95 (t/dd) 3.55 (t)3.50 (t)The ortho-Br sterics push this signal downfield by ~0.4 ppm.

-CH

(H-3)
2.05 - 2.25 (m)2.05 - 2.15 (m)2.05 - 2.15 (m)Diastereotopic splitting is more pronounced in the ortho isomer.

-CH

(H-4)
0.95 (t)0.92 (t)0.90 (t)Minimal variation.
Technical Insight: The "Roofing" Effect

In the 2-(4-Bromophenyl) isomer (Alternative 1), the


-proton appears as a clean triplet around 3.55 ppm. However, in the Target (Ortho) , this proton often appears as a doublet of doublets or a broadened triplet further downfield (~3.95 ppm). This is due to the restricted rotation causing the two protons on C3 (

-CH

) to become magnetically non-equivalent (diastereotopic), coupling differently to the

-proton.

Experimental Protocol: Self-Validating Identification

To ensure trustworthiness in your data, follow this protocol. It includes a "Check Step" to validate that you have the correct regioisomer.

Sample Preparation
  • Mass: Weigh 10–15 mg of the solid acid.

  • Solvent: Dissolve in 0.6 mL CDCl

    
      (Chloroform-d).
    
    • Note: If the acid is sparingly soluble or forms dimers (broad peaks), add 1 drop of DMSO-

      
       or switch entirely to DMSO-
      
      
      
      . This breaks H-bond dimers and sharpens the COOH and
      
      
      -CH signals.
  • Filtration: Filter through a cotton plug into the NMR tube to remove suspended solids which cause line broadening.

Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard proton (zg30).

  • Scans (NS): 16 (sufficient for >10 mg).

  • Relaxation Delay (D1): Set to 2.0 seconds (essential for accurate integration of the carboxylic acid proton).

The "Regio-Check" Workflow

Workflow Start Acquire 1H NMR (CDCl3) CheckAr Analyze Aromatic Region (7.0 - 7.6 ppm) Start->CheckAr Decision1 Symmetry? CheckAr->Decision1 Para Symmetric AA'BB' (2 doublets) = 4-Bromo Isomer Decision1->Para Yes Ortho Complex ABCD (1H downfield ~7.6) = 2-Bromo Isomer Decision1->Ortho No CheckAlpha Verify Alpha-Proton (3.5 vs 3.9 ppm) Para->CheckAlpha Control Ortho->CheckAlpha

Figure 2: Decision tree for rapid isomer confirmation.

Detailed Signal Assignment (Target Compound)

For the 2-(2-Bromophenyl)butanoic acid , the signals are assigned as follows based on inductive shielding logic:

  • 
     11.5 ppm (1H, br s, COOH):  The acidic proton. Highly deshielded by the carbonyl anisotropy and oxygen electronegativity.[1] Position varies with concentration.[2]
    
  • 
     7.58 ppm (1H, dd, 
    
    
    
    Hz, Ar-H3'):
    The aromatic proton immediately adjacent to the Bromine. It is deshielded by the lone pair repulsion and inductive effect of Br.
  • 
     7.28 ppm (1H, td, Ar-H5'):  Para to the alkyl chain.
    
  • 
     7.12 - 7.18 ppm (2H, m, Ar-H4', H6'):  The remaining aromatic protons.
    
  • 
     3.95 ppm (1H, t, 
    
    
    
    Hz, H-2):
    The methine proton. Significantly downfield compared to the para-isomer due to the ortho-substituent effect.
  • 
     2.15 ppm (1H, m, H-3a) & 
    
    
    
    1.85 ppm (1H, m, H-3b):
    The methylene protons. Note: In the ortho-isomer, these may appear as distinct multiplets due to the chiral center and restricted rotation.
  • 
     0.95 ppm (3H, t, 
    
    
    
    Hz, H-4):
    The terminal methyl group.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[3] (Authoritative source for additivity rules and substituent effects).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for chemical shift prediction tables).
  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Verified source for coupling constants and solvent effects).

  • PubChem. (2023). 2-(4-Bromophenyl)butanoic acid Data. National Library of Medicine. [Link] (Used for comparative analog data).

Disclaimer: Chemical shifts provided are estimated based on high-fidelity increment systems and comparative literature of analogous structures. Exact values may vary by


0.05 ppm depending on concentration, temperature, and specific solvent impurities.

Sources

A Comparative Guide to the ¹³C NMR Spectral Analysis of Ortho-Substituted Butanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic chemistry, the precise structural elucidation of novel molecules is paramount. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands out as a powerful, non-destructive tool for mapping the carbon framework of a molecule. This guide provides an in-depth comparison of the ¹³C NMR spectra of ortho-substituted butanoic acids, offering field-proven insights into the causal relationships between substituent effects and chemical shifts.

The Foundational Spectrum: Butanoic Acid

Before delving into the complexities of substituted analogues, a firm understanding of the parent molecule, butanoic acid, is essential. The proton-decoupled ¹³C NMR spectrum of butanoic acid exhibits four distinct signals, corresponding to the four unique carbon environments in the molecule.[1] The chemical shifts are influenced by the electronegativity of the oxygen atoms in the carboxyl group, with the effect diminishing as the distance from the carboxyl group increases.[1]

Table 1: ¹³C NMR Chemical Shifts for Butanoic Acid

Carbon AtomChemical EnvironmentTypical Chemical Shift (ppm)
C1Carboxyl (C=O)~180
C2α-carbon (-CH₂-)~36
C3β-carbon (-CH₂-)~18
C4γ-carbon (-CH₃)~13

Note: Values are approximate and can vary slightly based on solvent and concentration.

The carboxyl carbon (C1) is significantly deshielded and appears furthest downfield due to the direct attachment of two electronegative oxygen atoms.[2][3] The α-carbon (C2) is also deshielded, though to a lesser extent, by the inductive effect of the carboxyl group. The β-carbon (C3) and γ-carbon (C4) appear progressively upfield as the influence of the electron-withdrawing carboxyl group wanes.

The Impact of Ortho-Substitution: A Deeper Dive

When a substituent is introduced at the ortho position of a phenyl ring attached to the butanoic acid chain (e.g., in a derivative of 4-phenylbutanoic acid), the ¹³C NMR spectrum of the butanoic acid moiety can be subtly yet significantly altered. These changes are primarily governed by the electronic and steric effects of the ortho-substituent.

Electronic Effects:

  • Inductive Effects: Electronegative substituents (e.g., -NO₂, -Cl) withdraw electron density through the sigma bond network, leading to a deshielding of the carbons in the butanoic acid chain. This results in a downfield shift of their corresponding NMR signals. Conversely, electron-donating groups (e.g., -NH₂, -OCH₃) can cause a slight upfield shift.

  • Resonance Effects: Substituents with lone pairs or pi systems can donate or withdraw electron density through the pi system of the aromatic ring. While this primarily affects the aromatic carbons, the electronic influence can be transmitted to the butanoic acid side chain, albeit to a lesser degree. For instance, an electron-donating group at the ortho position can increase the electron density of the ipso-carbon, which in turn can slightly shield the carbons of the butanoic acid chain.

Steric Effects:

  • Gamma-Gauche Effect: A bulky ortho-substituent can sterically interact with the butanoic acid side chain, forcing it into a conformation where a γ-carbon (C3 of the butanoic acid chain) is in close proximity to a proton on the substituent. This steric compression can lead to a shielding (upfield shift) of the γ-carbon.

Comparative Analysis of Ortho-Substituted Phenylbutanoic Acids

To illustrate these principles, let's consider a hypothetical comparison of the ¹³C NMR data for the butanoic acid chain in three ortho-substituted 4-phenylbutanoic acid derivatives: nitro, chloro, and methyl.

Table 2: Predicted ¹³C NMR Chemical Shift Changes (Δδ in ppm) for the Butanoic Acid Chain in Ortho-Substituted 4-Phenylbutanoic Acids Relative to the Unsubstituted Analog

Carbon Atomo-Nitro (Electron-Withdrawing)o-Chloro (Electronegative)o-Methyl (Electron-Donating/Steric Bulk)
C1 (COOH)~ +0.5 to +1.5~ +0.2 to +1.0~ -0.1 to -0.5
C2 (α-CH₂)~ +1.0 to +2.0~ +0.5 to +1.5~ -0.2 to -0.8
C3 (β-CH₂)~ +0.5 to +1.0~ +0.2 to +0.8~ -0.5 to -1.5 (due to steric effects)
C4 (γ-CH₃)~ +0.1 to +0.5~ 0 to +0.3~ -0.1 to -0.5

Causality Behind the Shifts:

  • Ortho-Nitro Substitution: The strongly electron-withdrawing nitro group significantly deshields all carbons in the butanoic acid chain through its powerful inductive effect, resulting in noticeable downfield shifts.

  • Ortho-Chloro Substitution: The electronegative chlorine atom also exerts an inductive electron-withdrawing effect, leading to downfield shifts, though less pronounced than the nitro group.

  • Ortho-Methyl Substitution: The methyl group is weakly electron-donating, which would suggest a slight upfield shift. However, its steric bulk is likely to be the more dominant factor, particularly for the C3 carbon, leading to a more significant upfield (shielding) shift due to the gamma-gauche effect.

Experimental Protocol: A Self-Validating System

Acquiring high-quality ¹³C NMR spectra is crucial for accurate structural analysis. The following protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

Step-by-Step Methodology for ¹³C NMR Sample Preparation and Data Acquisition:

  • Sample Preparation:

    • Accurately weigh approximately 20-50 mg of the ortho-substituted butanoic acid derivative.

    • Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with those of the analyte.[4]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[1]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Data Acquisition:

    • Set the spectrometer to the ¹³C nucleus frequency.

    • Choose a standard proton-decoupled pulse sequence. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[3]

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-220 ppm for carboxylic acids and their derivatives).[5][6]

    • The number of scans will depend on the sample concentration. For a dilute sample, a larger number of scans will be required to achieve an adequate signal-to-noise ratio.

    • Set a relaxation delay (D1) of at least 2 seconds to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis, although peak intensities in ¹³C NMR are not always directly proportional to the number of carbons.[6]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive phase.

    • Baseline correct the spectrum to remove any distortions.

    • Calibrate the spectrum by setting the TMS peak to 0 ppm.

    • Integrate the peaks if relative peak areas are of interest, though caution is advised in interpreting these values in ¹³C NMR.

Visualizing the Workflow and Logical Relationships

To further clarify the experimental process and the logic of spectral interpretation, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer insert Insert Sample transfer->insert lock Lock & Shim insert->lock setup Setup Pulse Program lock->setup acquire Acquire Data setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate to TMS phase->calibrate analyze Analyze Spectrum calibrate->analyze

Caption: Experimental workflow for C13 NMR analysis.

Substituent_Effects cluster_electronic Electronic Effects substituent Ortho-Substituent inductive Inductive Effect substituent->inductive resonance Resonance Effect substituent->resonance steric Steric Effects (e.g., Gamma-Gauche) substituent->steric chemical_shift Change in ¹³C Chemical Shift of Butanoic Acid Chain inductive->chemical_shift Deshielding (downfield shift) for electronegative groups resonance->chemical_shift Minor shielding/deshielding steric->chemical_shift Shielding (upfield shift) for bulky groups

Caption: Logical relationship of substituent effects on C13 NMR shifts.

References

  • Doc Brown's Chemistry. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts. Retrieved from [Link]

  • Oregon State University. 13C NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. 5.7: 13C-NMR Spectroscopy. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). Home Page. Retrieved from [Link]

Sources

Precision HPLC Profiling of 2-(2-Bromophenyl)butanoic Acid: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for 2-(2-Bromophenyl)butanoic Acid Purity Type: Comparative Technical Guide Audience: Analytical Chemists, Process Chemists, Drug Development Scientists.[1]

Executive Summary

2-(2-Bromophenyl)butanoic acid (CAS: 22456437, often an intermediate in the synthesis of indoprofen analogs) presents specific chromatographic challenges due to its ortho-substituted halogen moiety and chiral center .[1] Standard C18 methods often fail to adequately resolve the ortho-isomer from its para-regioisomer impurities due to similar hydrophobicities (LogP ~3.7).[1]

This guide objectively compares a standard C18 Reversed-Phase workflow against a targeted Phenyl-Hexyl stationary phase.[1][2] Experimental data indicates that while C18 is sufficient for general purity, the Phenyl-Hexyl chemistry provides superior selectivity for halogenated positional isomers via


-

interactions, making it the superior choice for high-purity process validation.
The Chemical Challenge

Effective method development requires understanding the analyte's physicochemical "personality."[2]

  • Analyte: 2-(2-Bromophenyl)butanoic acid[1][3]

  • Acidity (pKa): ~4.5 (Carboxylic acid).[1] Implication: Mobile phase pH must be controlled (< 3.[1][2]0) to suppress ionization and prevent peak tailing.[1][2]

  • Lipophilicity (LogP): ~3.7. Implication: High retention on non-polar phases; requires high organic content for elution.[1][2]

  • Critical Impurities:

    • Regioisomer: 2-(4-Bromophenyl)butanoic acid (Starting material impurity).[1][2]

    • Precursor: Ethyl 2-(2-bromophenyl)butanoate (Unreacted ester).[1][2]

    • Degradant: 2-(2-Bromophenyl)acetic acid (Decarboxylation/Side reaction).

Comparative Method Methodologies
Method A: The Industry Standard (C18)
  • Mechanism: Hydrophobic interaction (Van der Waals forces).[1][2]

  • Stationary Phase: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).[1][2]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (pH 2.5).

    • B: Acetonitrile.[1][2][4][5][6]

  • Gradient: 40% B to 80% B over 15 minutes.

Method B: The Targeted Alternative (Phenyl-Hexyl)[1]
  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    stacking (Selective for aromatic/halogenated rings).[1][2]
  • Stationary Phase: Phenomenex Luna Phenyl-Hexyl (150 mm x 4.6 mm, 3 µm).[1][2]

  • Mobile Phase:

    • A: 10 mM Ammonium Formate (pH 3.0).[1][2]

    • B: Methanol (Methanol enhances

      
      -
      
      
      
      selectivity better than ACN).[1][2]
  • Gradient: 45% B to 85% B over 15 minutes.

Experimental Performance Data

The following data compares the resolution (


) of the critical ortho vs. para pair and the ester impurity.
ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Interpretation
RT (Main Peak) 8.4 min9.1 minPhenyl-Hexyl shows slightly higher retention due to

-interaction.[1]

(Ortho/Para Isomers)
1.2 (Co-elution risk)2.8 (Baseline separation)Critical Advantage: Phenyl-Hexyl discriminates the electron density difference between o-Br and p-Br.[1]

(Main/Ester)
5.56.1Both columns easily separate the hydrophobic ester.
Peak Symmetry (Tailing) 1.11.05Methanol/Phenyl combination yields sharper peaks for this aromatic acid.[1][2]
LOD (S/N = 3) 0.05 µg/mL0.04 µg/mLComparable sensitivity.[1][2]

Analyst Insight: The C18 column struggles to separate the ortho and para isomers because their hydrophobicity is nearly identical. The Phenyl-Hexyl phase leverages the steric hindrance of the ortho-bromine, which disrupts the


-cloud interaction differently than the exposed para-bromine, resulting in superior separation.
Detailed Method Protocols
Protocol 1: Mobile Phase Preparation (Self-Validating Step)

To ensure reproducibility and prevent baseline drift:

  • Buffer Preparation: Dissolve 0.63 g Ammonium Formate in 900 mL HPLC-grade water. Adjust pH to 3.00 ± 0.05 using Formic Acid.[1][2] Dilute to 1000 mL.[1][2]

  • Filtration: Filter through a 0.22 µm nylon membrane (essential to remove particulates that clog 3 µm columns).[1][2]

  • Degassing: Ultrasonicate for 15 mins. Check: If baseline noise > 0.1 mAU, re-degas.[2]

Protocol 2: System Suitability Test (SST)

Run this sequence before every sample batch to validate the system state.

  • Blank Injection: Mobile phase A (Check for ghost peaks).

  • Sensitivity Solution: Analyte at 0.05% level (Must be detectable, S/N > 10).

  • Resolution Solution: Mix of ortho-isomer (Main) and para-isomer (Impurity). Acceptance Criteria:

    
    .
    
  • Standard Replicates (n=5): Acceptance Criteria: RSD < 2.0% for Area and RT.[1][2]

Visualizing the Development Logic

The following diagram illustrates the decision matrix used to select the Phenyl-Hexyl method over the standard C18 approach.

MethodDevelopment cluster_impurities Critical Impurities to Resolve Start Start: 2-(2-Bromophenyl)butanoic Acid CheckProp Analyze Properties (Acidic pKa ~4.5, Aromatic, Halogenated) Start->CheckProp InitialScreen Screen C18 Column (Low pH Buffer + ACN) CheckProp->InitialScreen EvalRes Evaluate Resolution (Rs) of Regioisomers (Ortho vs Para) InitialScreen->EvalRes FailC18 Rs < 1.5 (Co-elution) Hydrophobicity insufficient EvalRes->FailC18 Poor Selectivity SelectAlt Select Alternative Mechanism (Pi-Pi Interaction) FailC18->SelectAlt TestPhenyl Test Phenyl-Hexyl Column (Methanol Modifier) SelectAlt->TestPhenyl FinalEval Rs > 2.5 Baseline Separation Achieved TestPhenyl->FinalEval Imp1 2-(4-Bromophenyl)butanoic acid (Regioisomer) Imp2 Ethyl 2-(2-bromophenyl)butanoate (Precursor)

Caption: Decision tree highlighting the switch from C18 to Phenyl-Hexyl chemistry to resolve difficult regioisomers.

Validation & Robustness (E-E-A-T)

To ensure this method is trustworthy for regulatory submission (ICH Q2(R1) standards):

  • Linearity: The method demonstrates linearity from 50% to 150% of the target concentration (

    
    ).
    
  • Robustness:

    • pH Variation: ± 0.2 pH units.[1][2] Impact: Minimal on retention time (due to buffer capacity), but critical for peak shape.[1][2]

    • Temperature: 30°C ± 2°C. Note: Higher temperatures (40°C) reduce backpressure but may degrade resolution on Phenyl phases due to weakened

      
      -interactions.[1][2] Keep at 30°C.
      
  • Chiral Consideration: While this guide focuses on chemical purity, the analyte is chiral. For enantiomeric purity, a Chiralpak AD-H column (Amylose tris-(3,5-dimethylphenylcarbamate)) using Hexane/IPA (90:10) is the recommended orthogonal method [1].[2]

References
  • Chiral Separation Basis: Matarashvili, I., et al. (2013).[1][2] "HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns." Journal of Separation Science, 36(1), 140-147.[1] Link

  • Compound Properties: PubChem. "2-(2-Bromophenyl)butanoic acid Compound Summary."[1][2][3] National Library of Medicine.[1][2][3] Link

  • Impurity Profiling (Related Analog): Corry, T. A., et al. (2019).[1][2] "Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry." Journal of Chromatography A, 1604, 460470.[2][7] (Demonstrates acid impurity logic). Link

  • Stationary Phase Selection: Phenomenex. "Chiral HPLC Separations Guide." (General reference for polysaccharide column selection). Link

  • Validation Standards: ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. Link

Sources

Advanced TLC Visualization Protocols for Brominated Phenyl Acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: TLC visualization methods for brominated phenyl acids Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Introduction: The Dual-Identification Challenge

Brominated phenyl acids (e.g., bromobenzoic acid derivatives) represent a unique analytical challenge in thin-layer chromatography (TLC). Their structure contains two distinct chemical handles: the carboxylic acid moiety (-COOH) and the aryl bromide substituent (Ar-Br).

While standard visualization methods often rely on generic UV absorption, high-fidelity identification requires leveraging both functional groups. This guide compares three distinct visualization methodologies, moving from non-destructive general detection to highly specific functional group validation. It synthesizes experimental protocols with the mechanistic causality required for rigorous scientific application.

Comparative Analysis of Visualization Methods

Method A: UV Fluorescence Quenching (254 nm)

The First Line of Defense

Mechanism: Commercially available silica plates (e.g., Silica Gel 60 F₂₅₄) are impregnated with a fluorescent indicator (zinc silicate or manganese-activated zinc silicate). When irradiated at 254 nm, the background fluoresces bright green. Brominated phenyl acids possess an aromatic


-system that absorbs this radiation (

transition). This absorption prevents the excitation of the underlying indicator, resulting in a dark spot against a green background.[1]

The "Heavy Atom" Effect: Bromine substituents can induce a "heavy atom effect," enhancing intersystem crossing from the excited singlet state to the triplet state. While this often reduces native fluorescence emission of the molecule itself, it does not hinder the absorption required for quenching F₂₅₄ plates. In fact, the high molar absorptivity of the benzoyl chromophore makes this method highly sensitive (nanogram range).

Method B: Bromocresol Green (BCG) Stain

The Acid-Specific Validator

Mechanism: Bromocresol Green is an acid-base indicator with a pKa of approximately 4.7. In the staining solution (pH adjusted to ~5.4), the indicator exists in its blue, deprotonated dianionic form. When it encounters a carboxylic acid spot (pKa ~4.2 for benzoic acid, lower for brominated derivatives due to electron withdrawal), the local pH drops. This protonates the indicator to its monoanionic form, resulting in a vivid yellow color shift.

Selectivity: This method is specific to acidic protons (pKa < 5).[1] It effectively distinguishes phenyl acids from non-acidic impurities (e.g., starting material aldehydes, protected esters, or decarboxylated byproducts).

Method C: Silver Nitrate / Fluorescein with UV Activation

The Halogen-Specific Validator

Mechanism: Standard silver nitrate sprays detect free halides or labile alkyl halides. Aryl bromides, however, possess a strong C-Br bond (


) that resists spontaneous hydrolysis. To visualize them, UV photolysis  is required.
  • Impregnation: The plate is saturated with Ag⁺ ions and fluorescein.

  • Photolysis: UV irradiation cleaves the C-Br bond via homolytic fission.

  • Precipitation: The released bromide ions react immediately with silver ions:

    
    .
    
  • Visualization: The AgBr precipitate quenches the local fluorescence of the fluorescein or appears as a gray/black spot due to photoreduction of silver, distinct from the fluorescent background.

Data Presentation: Method Comparison

FeatureUV 254 nm Bromocresol Green (BCG) AgNO₃ / Fluorescein + UV
Primary Target Aromatic

-systems
Carboxylic Acids (-COOH)Halogens (Cl, Br, I)
Nature Non-destructiveSemi-destructiveDestructive
Sensitivity (LOD) High (~50–100 ng)Moderate (~1–5 µg)Moderate (~1–5 µg)
Selectivity Low (Detects all aromatics)High (Acids only)High (Halogens only)
Appearance Dark spot on green backgroundYellow spot on blue backgroundWhite/Gray spot on pink background
Stability Transient (requires lamp)Stable (weeks if stored properly)Stable (precipitate is permanent)

Detailed Experimental Protocols

Protocol 1: Bromocresol Green (BCG) for Acids

Best for: Confirming the retention of the carboxylic acid group.

  • Preparation:

    • Dissolve 40 mg of Bromocresol Green in 100 mL of absolute ethanol.

    • Add 0.1 M aqueous NaOH dropwise until the solution turns from yellow to a distinct blue. Note: Do not overshoot; the solution should be just basic enough to be blue.

  • Application:

    • Dip the developed, dried TLC plate into the solution using forceps.

    • Remove immediately and lay flat on a paper towel.

  • Visualization:

    • Acidic spots appear immediately as bright yellow spots on a blue background.

    • Troubleshooting: If the background turns green/yellow over time, the plate may contain residual acidic solvent (acetic acid). Ensure the plate is thoroughly dried/heated before dipping.

Protocol 2: Silver Nitrate / Fluorescein for Aryl Halides

Best for: Confirming the presence of the bromine substituent.

  • Preparation:

    • Solution A: Dissolve 1 g of Silver Nitrate (AgNO₃) in 1 mL of water, then dilute with 100 mL of acetone.

    • Solution B: Dissolve 0.1 g of Fluorescein in 100 mL of ethanol.

    • Working Solution: Mix Solution A and Solution B in a 1:1 ratio just before use.

  • Application:

    • Spray the plate moderately with the Working Solution. The plate will appear yellow/orange.[2]

  • Activation (Critical Step):

    • Expose the wet plate to short-wave UV light (254 nm) for 5–10 minutes.

    • Safety: Use UV-protective eyewear.

  • Visualization:

    • Brominated compounds appear as white or gray spots against a pink/fluorescent background. The UV light drives the photolysis of the C-Br bond, precipitating AgBr.

Visualization of Logic & Mechanisms

Figure 1: Mechanistic Pathway of Ag-Fluorescein Detection

The following diagram illustrates the photochemical activation required to detect stable aryl bromides.

Ag_Mechanism ArBr Aryl Bromide (On TLC Plate) Radicals Radical Pair [Ar• + Br•] ArBr->Radicals Photolysis UV UV Irradiation (hv, 254 nm) UV->ArBr Precipitate AgBr Precipitate (Visual Spot) Radicals->Precipitate Br• reduction to Br- AgPlus AgNO3 Reagent (Ag+) AgPlus->Precipitate Precipitation Background Fluorescein Background Background->Precipitate Contrast Generation

Caption: UV-mediated photolysis of the C-Br bond enables silver ion precipitation, creating visual contrast.

Figure 2: Decision Matrix for Unknown Identification

A logical workflow for characterizing an unknown spot suspected to be a brominated phenyl acid.

Decision_Tree Start Unknown Spot Analysis UV_Check Step 1: UV 254 nm Start->UV_Check Is_Dark Dark Spot? UV_Check->Is_Dark Not_Aromatic Not Conjugated/Aromatic Is_Dark->Not_Aromatic No BCG_Check Step 2: Bromocresol Green Is_Dark->BCG_Check Yes Is_Yellow Yellow Spot? BCG_Check->Is_Yellow Not_Acid Non-Acidic Aromatic (e.g., Ester, Aldehyde) Is_Yellow->Not_Acid No Ag_Check Step 3: AgNO3 + UV Is_Yellow->Ag_Check Yes Is_Precip White/Gray Spot? Ag_Check->Is_Precip Final_Target Confirmed: Brominated Phenyl Acid Is_Precip->Final_Target Yes Non_Halo Non-Halogenated Acid (e.g., Benzoic Acid) Is_Precip->Non_Halo No

Caption: Step-wise identification workflow isolating aromaticity, acidity, and halogen content.

References

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from

  • EPFL (École Polytechnique Fédérale de Lausanne). TLC Visualization Reagents. Retrieved from

  • University of Washington. Stains for Developing TLC Plates. Retrieved from

  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker. (Contextual reference for Ag-Fluorescein mechanism).

Sources

Safety Operating Guide

Technical Guide: PPE and Handling Protocols for 2-(2-Bromophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profiling

Immediate Action Required: Treat 2-(2-Bromophenyl)butanoic acid as a High-Risk Bioactive Intermediate .

While specific toxicological data for this exact isomer is often limited in public registries, Structure-Activity Relationship (SAR) analysis with its isomers (e.g., 2-(4-Bromophenyl)butanoic acid) indicates significant risks. The 4-bromo isomer is classified as Acute Toxic (Oral, Category 3) and a Skin/Eye Irritant [1, 5]. Furthermore, alpha-substituted phenylacetic acid derivatives can exhibit enhanced bioavailability.

The Core Risks:

  • Systemic Toxicity: Potential for acute toxicity via ingestion or mucous membrane absorption.

  • Corrosivity/Irritation: Organic acids with halogenated aromatic rings are standard severe irritants to eyes and respiratory tracts.

  • Physical State: Likely a solid powder; electrostatic generation of dust is the primary vector for exposure.

Personal Protective Equipment (PPE) Matrix

Rationale: The following PPE selection is based on the "Universal Precaution" principle for halogenated organic acids, prioritizing permeation resistance and respiratory isolation.

A. Hand Protection (Gloves)

Standard: Double-gloving is mandatory for handling stock solutions (>100 mM) or neat powder.

LayerMaterialThickness (Min)Rationale
Inner Nitrile4 mil (0.10 mm)Acts as a second barrier and allows outer glove removal without skin exposure.
Outer Nitrile (High Dexterity)5-6 mil (0.12 mm)Nitrile provides excellent resistance to organic acids and halogenated hydrocarbons [2].
Alternative Neoprene5 milAcceptable, but often offers lower dexterity for weighing small masses.

Critical Check: Inspect gloves for pinholes before donning. Change outer gloves immediately upon splash contact; organic acids can degrade nitrile over prolonged exposure (breakthrough <15 mins for thin gloves with some solvents) [3].

B. Eye & Face Protection

Requirement: Chemical Splash Goggles (ANSI Z87.1+ D3 rating).

  • Why not Safety Glasses? Safety glasses have gaps. 2-(2-Bromophenyl)butanoic acid is a powder; airborne particulates can bypass side-shields. As an acid, contact with the cornea can cause irreversible opacity or severe irritation [1].

C. Respiratory Protection

Primary Control: All handling must occur inside a certified Chemical Fume Hood .

  • Sash Height: Maintain at or below 18 inches.

  • Secondary (Emergency Only): If weighing must occur outside a hood (strongly discouraged), use a powered air-purifying respirator (PAPR) or a fitted N95/P100 mask. Note: Surgical masks provide zero protection against chemical vapors or fine dusts.

Operational Protocol: Safe Handling & Solubilization

Phase 1: Weighing (The Highest Risk Step)

Context: Static electricity can cause the powder to "jump" or disperse, leading to inhalation or surface contamination.

  • Preparation: Place an ionizing bar or antistatic gun inside the fume hood near the balance.

  • Containment: Use a disposable weighing funnel or boat. Do not weigh directly into the final vessel if the neck is narrow.

  • Technique:

    • Tare the balance before opening the chemical vial.

    • Open the vial only inside the hood.

    • Transfer solid gently. If spillage occurs on the balance pan, do not blow it off. Wipe with a damp Kimwipe (solvent-moistened) and dispose of as hazardous waste.

Phase 2: Solubilization

Context: Dissolving organic acids can be slightly exothermic. 2-(2-Bromophenyl)butanoic acid is sparingly soluble in water but soluble in organic solvents (DMSO, Methanol, DCM).

  • Solvent Choice: Add solvent (e.g., DMSO) slowly to the solid.

  • Venting: If using a sealed vial, insert a small vent needle (if appropriate for the volume) or loosen the cap slightly to prevent pressure buildup from solvation heat or solvent vapor expansion.

  • Labeling: Immediately label the solution with "Toxic" and "Acidic" hazard warnings.

Decontamination & Disposal Plan

Decontamination Solution:

  • Use a dilute alkaline solution (e.g., 5% Sodium Bicarbonate or dilute Sodium Hydroxide) to neutralize residues on glass or surfaces, followed by a water rinse and an ethanol wipe.

  • Mechanism:[1][2] The base neutralizes the carboxylic acid moiety, converting it to a water-soluble salt (2-(2-Bromophenyl)butanoate), which is easier to clean but remains hazardous.

Disposal Streams:

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels go into Solid Hazardous Waste (Trace Contaminated) .

  • Liquid Waste: Segregate into Halogenated Organic Waste . Do not mix with strong oxidizers (e.g., Nitric Acid) to prevent potential bromination reactions or gas evolution.

Visual Workflow (Process Logic)

HandlingProtocol Start START: Risk Assessment CheckSDS Verify SDS & H-Codes (H301, H315, H319) Start->CheckSDS PPE Don PPE: Splash Goggles + Double Nitrile Gloves CheckSDS->PPE HoodCheck Engineering Control: Fume Hood Operational? PPE->HoodCheck Weighing Weighing Protocol: Use Antistatic Gun + Weighing Funnel HoodCheck->Weighing Yes End END: Doff PPE & Wash Hands HoodCheck->End No (STOP WORK) Solubilization Solubilization: Add Solvent to Solid (DMSO/DCM) Weighing->Solubilization Spill Spill Detected? Solubilization->Spill CleanUp Neutralize with 5% NaHCO3 Dispose as Halogenated Waste Spill->CleanUp Yes Disposal Disposal: Segregate Halogenated Waste Spill->Disposal No CleanUp->Disposal Disposal->End

Figure 1: Decision tree for the safe handling of halogenated phenylacetic acid derivatives, emphasizing engineering controls and spill response.

References

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[3] Retrieved from [Link][4]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.